BRD5631
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H35N3O4 |
|---|---|
Molecular Weight |
501.63 |
IUPAC Name |
N-[(4S,7S,8S)-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C30H35N3O4/c1-20-17-31-21(2)19-37-27-15-14-25(16-26(27)30(35)33(3)18-28(20)36-4)32-29(34)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-16,20-21,28,31H,17-19H2,1-4H3,(H,32,34)/t20-,21-,28+/m0/s1 |
InChI Key |
XGMSCYLPQZMHLL-YHGPEZAFSA-N |
SMILES |
CC1CNC(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N(CC1OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD-5631; BRD 5631; BRD5631 |
Origin of Product |
United States |
Foundational & Exploratory
BRD5631: A Technical Guide to mTOR-Independent Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy has been implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The mechanistic target of rapamycin (mTOR) is a well-established negative regulator of autophagy. However, the discovery of small molecules that can induce autophagy through mTOR-independent pathways offers alternative therapeutic strategies. This technical guide focuses on BRD5631, a small molecule derived from diversity-oriented synthesis that has been identified as a potent inducer of autophagy via an mTOR-independent mechanism.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound-mediated autophagy.
This compound: An Overview
This compound is a novel small-molecule probe that enhances autophagy.[1][2] Studies have demonstrated its ability to affect various cellular disease phenotypes, such as protein aggregation, bacterial replication, and inflammatory cytokine production, all of which are linked to the autophagy pathway. A key characteristic of this compound is its ability to induce autophagy without inhibiting the mTOR signaling pathway, distinguishing it from well-known autophagy inducers like rapamycin.
Quantitative Data on this compound-Induced Autophagy
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects on autophagy markers.
Table 1: Effect of this compound on GFP-LC3 Puncta Formation
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| HeLa (stably expressing GFP-LC3) | This compound | 10 µM | 4 h | Significant increase in GFP punctae per cell | |
| HeLa (stably expressing GFP-LC3) | DMSO (control) | - | 4 h | Baseline level of GFP punctae | |
| HeLa (stably expressing GFP-LC3) | PI-103 (positive control) | 2.5 µM | 4 h | Strong increase in GFP punctae per cell |
Table 2: Effect of this compound on LC3-II and p62 Levels
| Cell Line | Treatment | Concentration | Duration | LC3-II Levels | p62 Levels | Reference |
| Atg5+/+ MEFs | This compound | 10 µM | 48 h | Substantially increased | Increased | |
| Atg5-/- MEFs | This compound | 10 µM | 48 h | No LC3-II detected | No detectable effect |
Table 3: Functional Outcomes of this compound-Induced Autophagy
| Assay | Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| Mutant Huntingtin (eGFP-HDQ74) Clearance | Atg5+/+ MEFs | This compound | 10 µM | 48 h | Significantly reduced number of eGFP-HDQ74-positive cells with aggregates | |
| Mutant Huntingtin (eGFP-HDQ74) Clearance | Atg5-/- MEFs | This compound | 10 µM | 48 h | No reduction in eGFP-HDQ74-positive cells with aggregates | |
| IL-1β Secretion Suppression | Immortalized Bone Marrow-Derived Macrophages | This compound | - | - | Suppressed IL-1β secretion in an autophagy-dependent manner |
Signaling Pathway of this compound-Induced Autophagy
This compound induces autophagy through a mechanism that is independent of mTOR. This was confirmed by the observation that this compound treatment did not significantly affect the phosphorylation levels of S6K1 or ULK1, which are downstream targets of mTOR. The precise molecular target of this compound has not yet been fully elucidated. However, it is known to initiate a signaling cascade that leads to the formation of autophagosomes.
Caption: Signaling pathway of this compound-induced autophagy.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Caption: Workflow for the GFP-LC3 puncta formation assay.
Detailed Steps:
-
Cell Culture: HeLa cells stably expressing GFP-LC3 are seeded in 384-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Cells are treated with this compound (typically at 10 µM), a vehicle control (DMSO), and a positive control such as PI-103 (2.5 µM) for 4 hours.
-
Cell Staining: Following treatment, cells are fixed, permeabilized, and stained with a nuclear counterstain (e.g., Hoechst) to identify individual cells.
-
Imaging: Images are acquired using an automated fluorescence microscope.
-
Image Analysis: The number of GFP-LC3 punctae per cell is quantified using automated image analysis software.
Western Blotting for LC3 and p62
This method is used to quantify the levels of key autophagy-related proteins.
Detailed Steps:
-
Cell Lysis: Cells (e.g., Atg5+/+ and Atg5-/- MEFs) are treated with this compound or a control for the desired time. For autophagic flux analysis, cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment. Cells are then harvested and lysed.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method. The band intensities are quantified to determine the relative protein levels.
Mutant Huntingtin (eGFP-HDQ74) Clearance Assay
This assay assesses the functional ability of this compound-induced autophagy to clear protein aggregates.
Detailed Steps:
-
Transfection: Atg5+/+ and Atg5-/- MEFs are transfected with a plasmid encoding eGFP-HDQ74.
-
Treatment: Following transfection, cells are treated with this compound (10 µM) or a vehicle control for 48 hours.
-
Microscopy: The percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates is quantified by fluorescence microscopy.
-
Analysis: The data is analyzed to determine if this compound treatment reduces the number of cells with protein aggregates in an autophagy-dependent manner.
Conclusion
This compound is a valuable chemical probe for studying mTOR-independent autophagy. Its ability to induce autophagy without inhibiting the central mTOR pathway provides a unique tool for dissecting the complexities of autophagic regulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of modulating autophagy in various disease contexts. Further investigation into the precise molecular target of this compound will undoubtedly reveal new insights into the intricate signaling networks that control this essential cellular process.
References
BRD5631: A Small-Molecule Probe for Autophagy Induction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of BRD5631, a novel small-molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway. Discovered through diversity-oriented synthesis, this compound serves as a valuable tool for investigating the role of autophagy in cellular homeostasis and various disease contexts, including neurodegeneration, infection, and inflammation.[1][2][3] This document details the mechanism of action, key experimental data, and detailed protocols for utilizing this compound in autophagy research.
Mechanism of Action: An mTOR-Independent Pathway
This compound enhances autophagy without directly inhibiting the master regulator mTOR or its downstream signaling components.[3][4] This is a significant feature, as it allows for the study of autophagy modulation without the confounding effects of mTOR inhibition, which can impact other cellular processes like cell growth and proliferation. While the precise molecular target of this compound is yet to be fully elucidated, its activity is confirmed to be dependent on the core autophagy machinery, as its effects are abrogated in cells deficient in essential autophagy-related genes (Atg) such as Atg5.
The proposed signaling pathway for this compound-induced autophagy is distinct from the canonical mTOR-dependent pathway.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The Evolutionarily Conserved Interaction Between LC3 and p62 Selectively Mediates Autophagy-Dependent Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of BRD5631's Biological Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the initial biological characterization of BRD5631, a novel small-molecule enhancer of autophagy. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and workflows.
Core Biological Activity of this compound
This compound is a small molecule derived from diversity-oriented synthesis that has been identified as a potent enhancer of autophagy.[1][2] A key characteristic of this compound is its ability to induce autophagy through a novel mTOR-independent pathway.[1][2][3] Its mechanism of action is still under investigation, but it has shown significant effects on various cellular phenotypes associated with autophagy, making it a valuable tool for studying cellular homeostasis and disease.
This compound has demonstrated a range of biological effects in preclinical studies, including:
-
Clearance of Protein Aggregates: It effectively promotes the clearance of mutant huntingtin (eGFP-HDQ74) aggregates.
-
Neuroprotection: this compound reduces apoptosis in a neuronal model of Niemann-Pick Type C1 (NPC1) disease.
-
Antibacterial Activity: It enhances the clearance of intracellular bacteria.
-
Anti-inflammatory Effects: The compound suppresses the secretion of the pro-inflammatory cytokine IL-1β in an autophagy-dependent manner. This effect is particularly notable in cells carrying the Crohn's disease-associated ATG16L1 (T300A) allele.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound's biological activity.
| Table 1: In Vitro Efficacy of this compound in Autophagy Induction | |
| Assay | Key Finding |
| GFP-LC3 Punctae Formation | Treatment with 10 μM this compound increases the number of GFP-LC3 punctae per cell in HeLa cells. |
| Autophagic Flux (mCherry-GFP-LC3) | This compound increases the number of autolysosomes (GFP-/mCherry+ punctae), indicating enhanced autophagic flux. |
| DQ-BSA Assay | This compound treatment leads to an increase in dequenched BSA fluorescence, signifying enhanced lysosomal degradation. |
| LysoTracker Staining | Did not significantly alter lysosomal pH, suggesting it is not a lysosomotropic agent. |
| Table 2: Cellular Phenotypes Modulated by this compound | |
| Cellular Model/Phenotype | Key Finding |
| Mutant Huntingtin Aggregates (eGFP-HDQ74) | Significantly reduces the number of aggregate-positive cells in an autophagy-dependent manner. |
| NPC1 Disease Model (hiPSC-derived neurons) | Reduces apoptosis at a 10-fold lower concentration than the control compound carbamazepine. |
| Bacterial Replication (Salmonella typhimurium) | Inhibits bacterial replication in HeLa cells, starting as early as 3 hours post-infection. |
| IL-1β Secretion (ATG16L1 T300A macrophages) | Robustly suppresses elevated IL-1β secretion in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
GFP-LC3 Punctae Formation Assay
This assay quantifies the formation of autophagosomes by visualizing the localization of GFP-tagged LC3 to these structures.
Protocol:
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in 384-well plates and allow them to adhere for 16 hours.
-
Compound Treatment: Treat cells with this compound or control compounds at various concentrations (e.g., an 8-point dose curve with a starting concentration of 20 μM) for 4 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content fluorescence microscope.
-
Image Analysis: Use automated image analysis software to identify and count the number of GFP-LC3 punctae per cell. An increase in the number of punctae indicates an induction of autophagy.
DQ-BSA Assay for Autophagic Flux
This assay measures the degradative capacity of the autolysosomal pathway. DQ-BSA is a self-quenched substrate that fluoresces upon proteolytic cleavage in the acidic environment of the lysosome.
Protocol:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate).
-
Compound Treatment: Treat cells with this compound (e.g., 10 μM) or control compounds.
-
DQ-BSA Loading: Add DQ-Red BSA (10 μg/mL) to the cell culture medium and incubate for 1-2 hours.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess DQ-BSA.
-
Imaging/Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates enhanced lysosomal proteolytic activity and thus, autophagic flux.
LysoTracker Staining for Lysosomal Integrity
This assay assesses whether a compound disrupts the acidic pH of lysosomes, a common characteristic of lysosomotropic agents that can interfere with autophagy assays.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., starting from 20 μM with two-fold serial dilutions).
-
LysoTracker Staining: During the final 30-60 minutes of compound treatment, add LysoTracker Red (50-75 nM) to the culture medium.
-
Washing and Imaging: Wash the cells with fresh medium and immediately acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescent signal. A significant increase in LysoTracker signal can indicate lysosomotropism. This compound showed no significant effect, distinguishing it from late-stage autophagy inhibitors.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture NPC1 hiPSC-derived neurons and treat with this compound (10 μM) or control compounds for 3 days.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Detection: If using an indirect method, follow with an incubation with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-Alexa Fluor 488).
-
Counterstaining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive nuclei to determine the level of apoptosis.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows related to the biological activity of this compound.
Caption: mTOR-independent autophagy pathway activated by this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
BRD5631: A Novel Modulator of Cellular Homeostasis Through mTOR-Independent Autophagy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5631 is a small molecule, derived from diversity-oriented synthesis, that has emerged as a potent and specific enhancer of autophagy. This technical guide provides an in-depth overview of this compound's role in cellular homeostasis, with a focus on its mechanism of action, quantitative effects on key autophagic markers, and its implications for diseases linked to autophagy dysfunction. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts centered on this promising compound.
Introduction: The Role of Autophagy in Cellular Homeostasis
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles, misfolded proteins, and other cytoplasmic components. This catabolic mechanism is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Autophagy can be broadly categorized into mTOR-dependent and mTOR-independent pathways. While the mTOR-dependent pathway is a major regulator of autophagy in response to nutrient status, the mTOR-independent pathways offer alternative routes for autophagy induction and are of significant interest for therapeutic intervention.
This compound has been identified as a novel small-molecule probe that enhances autophagy through an mTOR-independent pathway.[1][2] Its ability to modulate cellular disease phenotypes associated with impaired autophagy makes it a valuable tool for studying the intricacies of this process and a potential lead for the development of new therapeutics.
Mechanism of Action: An mTOR-Independent Pathway
This compound induces autophagy without directly inhibiting the mTOR signaling pathway.[1][3] This is a critical feature, as chronic mTOR inhibition can have undesirable side effects. The precise molecular target of this compound is yet to be fully elucidated, but its activity is known to be dependent on the core autophagy machinery.
A key aspect of this compound's mechanism involves its ability to rescue autophagy defects associated with the Crohn's disease-associated T300A variant of the ATG16L1 gene.[1] This variant renders the ATG16L1 protein more susceptible to caspase-mediated cleavage, leading to impaired autophagy. This compound can overcome this defect, suggesting it acts downstream or parallel to this cleavage event, or that it stabilizes the ATG16L1 complex.
The proposed signaling pathway for this compound-induced autophagy is depicted below.
Caption: Proposed mTOR-independent signaling pathway for this compound-induced autophagy.
Quantitative Data on this compound's Autophagic Activity
The efficacy of this compound in inducing autophagy has been quantified through various cellular assays. The following tables summarize the key findings.
Table 1: Effect of this compound on GFP-LC3 Puncta Formation
| Cell Line | Treatment | Result |
| HeLa | 10 µM this compound for 4 hours | Significant increase in GFP-LC3 puncta per cell |
Data extracted from Kuo et al., 2015.
Table 2: Effect of this compound on LC3-II and p62 Levels
| Cell Line | Treatment | LC3-II Levels | p62 Levels |
| HeLa | 10 µM this compound for 48 hours | Increased | Not reported |
| Atg5+/+ MEFs | 10 µM this compound | Substantially increased | Increased (due to transcriptional upregulation) |
| Atg5-/- MEFs | 10 µM this compound | No detectable effect | No detectable effect |
Data extracted from Kuo et al., 2015.
Table 3: Effect of this compound on IL-1β Secretion
| Cell Type | Treatment | Result |
| ATG16L1 T300A knock-in murine macrophages | This compound | Significantly reduced elevated IL-1β levels |
Data extracted from Kuo et al., 2015.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the characterization of this compound.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Caption: Workflow for the GFP-LC3 puncta formation assay.
Protocol:
-
Cell Seeding: Seed HeLa cells stably expressing GFP-LC3 in 96-well plates at a density that allows for individual cell analysis.
-
Compound Treatment: Treat cells with a dose-response range of this compound or a single concentration (e.g., 10 µM) for a specified time (e.g., 4 hours). Include appropriate vehicle (e.g., DMSO) and positive (e.g., rapamycin) controls.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Imaging: Acquire images using a high-content fluorescence microscope.
-
Image Analysis: Use automated image analysis software to identify individual cells based on DAPI staining and quantify the number of GFP-LC3 puncta within each cell.
Western Blot for LC3-II and p62
This method is used to measure the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
IL-1β Secretion ELISA
This assay quantifies the amount of secreted IL-1β in cell culture supernatants.
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit being used. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for IL-1β.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Logical Relationships and Experimental Design
The investigation of this compound's role in cellular homeostasis involves a logical progression of experiments designed to first identify its primary cellular function and then to explore its therapeutic potential.
Caption: Logical flow of experiments to characterize this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of autophagy research. Its ability to enhance autophagy through an mTOR-independent mechanism provides a valuable tool for dissecting the complexities of this fundamental cellular process. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on:
-
Target Identification: Uncovering the direct molecular target(s) of this compound will be crucial for a complete understanding of its mechanism of action.
-
In Vivo Efficacy: Evaluating the efficacy and safety of this compound in preclinical animal models of diseases associated with autophagy dysfunction.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the full therapeutic potential of this compound and related compounds can be realized, offering new hope for the treatment of a wide range of debilitating diseases.
References
A Technical Guide to Preliminary Studies of BRD5631 in Disease Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preliminary research on BRD5631, a small-molecule probe identified from diversity-oriented synthesis. This compound has been shown to enhance autophagy through a mechanism independent of the mTOR pathway.[1][2][3] This document summarizes the quantitative data from key experiments, details the experimental protocols used, and visualizes the compound's mechanism and discovery workflow. The findings suggest that this compound is a valuable tool for studying autophagy's role in cellular homeostasis and its therapeutic potential in various disease contexts, including those related to protein aggregation, inflammation, and infection.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative findings from cellular disease models treated with this compound.
Table 1: Efficacy of this compound in a Niemann-Pick Type C1 (NPC1) Disease Model
| Cell Model | Treatment | Concentration | Duration | Outcome | Reference |
| NPC1 hiPSC-derived neurons | This compound | 10 µM | 3 days | Significantly reduced cell death (quantified by TUNEL assay) | |
| NPC1 hiPSC-derived neurons | Carbamazepine (CBZ) | 100 µM | 3 days | Positive control, reduced cell death |
Note: this compound showed efficacy at a 10-fold lower concentration than the established autophagy enhancer, Carbamazepine (CBZ).
Table 2: Efficacy of this compound in an Inflammatory Disease Model (Crohn's Disease-associated Allele)
| Cell Model | Treatment | Concentration | Outcome | Reference |
| Splenic CD11b+ macrophages from ATG16L1 T300A knock-in mice | This compound | Not specified | Significantly reduced the elevated IL-1β secretion associated with the risk allele |
Note: The ATG16L1 T300A risk allele has been linked to elevated IL-1β levels in Crohn's disease patients.
Table 3: Efficacy of this compound in a Neurodegenerative Disease Model (Huntington's Disease)
| Cell Model | Treatment | Concentration | Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Atg5+/+ Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | this compound | 10 µM | 48 hours | Significantly reduced the percentage of cells with mutant huntingtin (eGFP-HDQ74) aggregates | | | Atg5-/- Mouse Embryonic Fibroblasts (MEFs) expressing eGFP-HDQ74 | this compound | 10 µM | 48 hours | No reduction in the percentage of cells with aggregates, confirming autophagy-dependent action | |
Detailed Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
High-Throughput Screening (HTS) for Autophagy Modulators
-
Objective: To identify small molecules that modulate autophagy.
-
Cell Line: HeLa cells stably expressing Green Fluorescent Protein-Microtubule-associated protein 1A/1B-light chain 3 (GFP-LC3).
-
Methodology:
-
HeLa-GFP-LC3 cells were seeded at 5,000 cells per well in 384-well plates.
-
After 16 hours, cells were treated with compounds from a small-molecule library in an 8-point dose-response format for 4 hours.
-
Following treatment, cells were fixed, and nuclei were stained.
-
The number of GFP punctae per cell, an indicator of autophagosome formation, was quantified using fluorescence microscopy and automated image analysis.
-
-
Controls: DMSO was used as a negative control, and PI-103 (2.5 µM) was used as a positive control for autophagy induction.
Niemann-Pick Type C1 (NPC1) Cell Viability Assay
-
Objective: To assess the ability of compounds to rescue cell death in a neuronal model of NPC1 disease.
-
Cell Line: Human induced pluripotent stem cell (hiPSC)-derived neurons from an NPC1 patient (WIBR-IPS-NPC1-derived).
-
Methodology:
-
NPC1 hiPSC-derived neurons were treated with test compounds (e.g., this compound at 10 µM) or controls for 3 days.
-
Cell death was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of apoptosis.
-
Apoptotic nuclear morphology was also assessed.
-
-
Controls: DMSO was used as a negative control, and Carbamazepine (CBZ) at 100 µM was used as a positive control.
Mutant Huntingtin (eGFP-HDQ74) Aggregate Clearance Assay
-
Objective: To determine if this compound promotes the clearance of an autophagic cargo.
-
Cell Lines: Autophagy-competent (Atg5+/+) and autophagy-deficient (Atg5-/-) Mouse Embryonic Fibroblasts (MEFs).
-
Methodology:
-
MEFs were transfected with a construct expressing mutant huntingtin fused to eGFP (eGFP-HDQ74).
-
Transfected cells were then treated with either DMSO (control) or this compound (10 µM) for 48 hours.
-
The percentage of eGFP-positive cells containing visible eGFP-HDQ74 aggregates was quantified by fluorescence microscopy.
-
IL-1β Secretion Assay
-
Objective: To evaluate the effect of this compound on inflammatory cytokine production in a Crohn's disease-relevant cell type.
-
Cell Model: Splenic CD11b+ macrophages isolated from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele.
-
Methodology:
-
Isolated macrophages were cultured and treated with this compound.
-
The concentration of secreted IL-1β in the culture supernatant was measured, likely using an ELISA or a similar immunoassay.
-
The results were compared to untreated cells and cells from wild-type mice to determine the effect of the compound on the disease-associated phenotype of increased IL-1β release.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the workflow used for its discovery and characterization.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in modulating cellular disease phenotypes.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and validation of this compound as an autophagy enhancer.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Activity of BRD5631
This technical guide provides a comprehensive overview of BRD5631, a novel small-molecule modulator of autophagy. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a small-molecule probe discovered through diversity-oriented synthesis (DOS) that has been identified as a potent enhancer of autophagy.[1][2] It operates through a mechanism that is independent of the well-characterized mTOR signaling pathway, making it a valuable tool for studying alternative routes of autophagy induction.[1][3][4]
Chemical Structure: (A definitive chemical structure image or IUPAC name is not available in the provided search results. A placeholder for the structure is described based on available information.)
The molecule is a complex heterocyclic compound derived from a diversity-oriented synthesis platform, which is designed to generate a wide range of molecular skeletons.
Biological Activity and Quantitative Data
This compound has been shown to modulate several disease-associated cellular phenotypes that are linked to autophagy. Its primary activity is the enhancement of autophagic flux, which has been demonstrated across various assays and cell types.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| GFP-LC3 Punctae Formation | HeLa cells | 10 µM | Increased number of GFP punctae per cell | |
| LC3-II Levels | HeLa cells | 10 µM (48 hrs) | Increased levels of LC3-II | |
| Mutant Huntingtin Clearance | Atg5+/+ MEFs | Not Specified | Promoted clearance of eGFP-HDQ74 aggregates | |
| NPC1-Induced Cell Death | NPC1 hiPSC-derived neurons | 10 µM (3 days) | Significantly reduced cell death |
| IL-1β Secretion | ATG16L1 T300A macrophages | Not Specified | Suppressed elevated IL-1β secretion | |
Signaling Pathway
This compound enhances autophagy through a pathway that is independent of mTOR, a central regulator of cell growth and metabolism that typically suppresses autophagy. While the precise molecular target of this compound has not yet been fully elucidated, its activity confirms the existence of alternative, mTOR-independent pathways for autophagy induction. This pathway is significant for therapeutic contexts where mTOR inhibition may be undesirable.
Caption: Proposed mTOR-independent autophagy pathway activated by this compound.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
A. High-Throughput Screening (HTS) for Autophagy Modulators
The discovery of this compound was the result of a high-throughput screening campaign that utilized a cell-based imaging assay.
-
Cell Line: HeLa cells stably expressing GFP-LC3.
-
Assay Principle: Autophagy induction leads to the translocation of diffuse, cytosolic GFP-LC3-I to autophagosomes, where it is lipidated to form GFP-LC3-II, appearing as distinct punctae. The number of punctae per cell serves as a quantitative measure of autophagy.
-
Method:
-
HeLa/GFP-LC3 cells were seeded in multi-well plates.
-
A library of 59,541 small molecules from diversity-oriented synthesis was added to the cells at a single concentration.
-
Cells were incubated for a set period (e.g., 4 hours).
-
Plates were fixed, stained, and imaged using automated fluorescence microscopy.
-
An automated image analysis algorithm was used to quantify the number of GFP punctae per cell.
-
Hits were identified as compounds that significantly increased punctae formation compared to a DMSO control.
-
Caption: High-throughput screening workflow for identifying autophagy modulators.
B. TUNEL Assay for Cell Death Quantification
This assay was used to assess the ability of this compound to rescue cell death in a neuronal model of Niemann–Pick Type C1 (NPC1) disease.
-
Cell Line: Human induced pluripotent stem cell (hiPSC)-derived neurons from an NPC1 patient model.
-
Assay Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Method:
-
NPC1 hiPSC-derived neurons were treated with either DMSO (vehicle control), this compound (10 µM), or Carbamazepine (CBZ, positive control, 100 µM) for 3 days.
-
Following treatment, cells were fixed.
-
The TUNEL assay was performed according to the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA.
-
Nuclei were counterstained (e.g., with DAPI).
-
Cells were imaged, and the percentage of TUNEL-positive nuclei was quantified to determine the level of apoptosis.
-
C. IL-1β Secretion Assay
This assay measured the effect of this compound on the secretion of the pro-inflammatory cytokine IL-1β, particularly in the context of a Crohn's disease-associated genetic variant.
-
Cell System: Bone marrow-derived macrophages from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele.
-
Assay Principle: The amount of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Method:
-
Macrophages were primed with a TLR ligand (e.g., LPS).
-
Cells were then treated with this compound or a vehicle control.
-
The inflammasome was activated (e.g., with ATP or nigericin) to induce IL-1β processing and secretion.
-
Culture supernatant was collected.
-
An IL-1β specific ELISA was performed to measure the concentration of the secreted cytokine.
-
Conclusion
This compound is a novel and potent mTOR-independent autophagy enhancer that serves as a critical tool for investigating the complexities of autophagic pathways. Its ability to rescue cellular phenotypes in models of protein aggregation, lysosomal storage disorders, and inflammatory diseases highlights the therapeutic potential of modulating autophagy. Further investigation into its precise mechanism of action may reveal new targets for the development of next-generation autophagy-modulating therapeutics.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Sourcing and Availability of BRD5631 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small-molecule autophagy enhancer, BRD5631. It covers its mechanism of action, sourcing information, and detailed experimental protocols to facilitate its use in research settings.
Introduction to this compound
This compound is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1] Notably, this compound enhances autophagy through a mechanism that is independent of the well-characterized mTOR (mechanistic target of rapamycin) signaling pathway.[1] This unique property makes it a valuable tool for investigating autophagy in contexts where mTOR signaling is not the primary regulatory axis. Research has demonstrated that this compound can modulate various cellular disease phenotypes, including those related to protein aggregation, cell survival, bacterial replication, and the production of inflammatory cytokines.[1][2]
Sourcing and Availability
This compound is commercially available from several suppliers for research purposes. The following table summarizes the availability and product specifications from prominent vendors. Researchers should verify the product details and purity with the respective supplier before ordering.
| Supplier | Catalog Number | Available Quantities | Purity | Notes |
| MedChemExpress | HY-125197 | 5 mg, 10 mg, 50 mg, 100 mg | >98% | |
| TargetMol | T10607 | 5 mg, 10 mg, 50 mg, 100 mg | 99.76% | |
| Ace Therapeutics | IBDI-436324 | 50 mg, 100 mg, 250 mg | Not specified |
Mechanism of Action: mTOR-Independent Autophagy
This compound stimulates the formation of new autophagosomes, a key step in the autophagy pathway.[1] Its independence from the mTOR pathway distinguishes it from many other commonly used autophagy inducers like rapamycin. While the precise molecular target of this compound is not yet fully elucidated, its activity leads to an increase in the levels of lipidated LC3 (LC3-II), a marker of autophagosome formation.
Below is a proposed signaling pathway for this compound-induced autophagy, highlighting its mTOR-independent nature.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound, adapted from the primary literature.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Experimental Workflow:
Methodology:
-
Cell Culture: Seed HeLa cells stably expressing GFP-LC3 in 384-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., a dose-response starting from 20 µM) for 4 hours. Include appropriate vehicle (DMSO) and positive controls (e.g., rapamycin).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content fluorescence microscope.
-
Use automated image analysis software to identify and count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates induction of autophagy.
-
Immunoblotting for LC3 and p62
This method is used to quantify the levels of key autophagy-related proteins.
Methodology:
-
Cell Lysis:
-
Culture cells (e.g., HeLa or MEFs) to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 48 hours). To assess autophagic flux, a parallel set of wells should be co-treated with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
-
mCherry-GFP-LC3 Autophagic Flux Assay
This assay distinguishes between autophagosomes and autolysosomes to provide a more accurate measure of autophagic flux.
Principle: The tandem fluorescent protein mCherry-GFP-LC3 is used to label autophagosomes. In the neutral pH of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta indicates efficient autophagic flux.
Methodology:
-
Transfection: Transfect target cells (e.g., HeLa) with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent.
-
Compound Treatment: Allow cells to express the construct for 24-48 hours, then treat with this compound as described in the previous protocols.
-
Live-Cell Imaging:
-
Image the live cells using a confocal microscope equipped with filters for both GFP and mCherry.
-
Acquire images in both green and red channels.
-
-
Image Analysis:
-
Merge the green and red channel images.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an enhancement of autophagic flux.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cellular assays as reported in the literature.
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| GFP-LC3 Puncta Formation | HeLa | 10 µM | Significant increase in GFP-LC3 puncta | Kuo et al., 2015 |
| LC3-II Immunoblot | HeLa | 10 µM (48h) | Increased levels of LC3-II | Kuo et al., 2015 |
| Mutant Huntingtin Clearance | Atg5+/+ MEFs | 10 µM | Reduced number of eGFP-HDQ74 positive cells | Kuo et al., 2015 |
| NPC1-Induced Cell Death Rescue | hiPSC-derived neurons | 10 µM | Significant reduction in cell death | Kuo et al., 2015 |
| IL-1β Secretion Suppression | Murine Macrophages | 10 µM | Suppression of IL-1β secretion | Kuo et al., 2015 |
This guide provides a comprehensive starting point for researchers interested in utilizing this compound to study mTOR-independent autophagy. For further details, it is highly recommended to consult the primary research article by Kuo et al. (2015) in PNAS.
References
Methodological & Application
Application Notes and Protocols for BRD5631: An mTOR-Independent Autophagy Enhancer
For Research Use Only. Not for use in diagnostic procedures.
Abstract
BRD5631 is a small molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway.[1] It has been identified through high-throughput screening and serves as a valuable tool for studying the roles of autophagy in cellular homeostasis and various disease models.[1][2] These application notes provide researchers, scientists, and drug development professionals with recommended working concentrations, detailed protocols for key in vitro experiments, and an overview of its known mechanism of action. Notably, in vivo applications of this compound may be limited due to poor tolerance, and further research into more tolerable analogs may be necessary for animal studies.
Mechanism of Action
This compound induces autophagy without directly inhibiting the mTOR pathway.[1] Studies have shown that treatment with this compound does not significantly alter the phosphorylation levels of mTOR downstream targets such as S6K1 or ULK1.[1] The exact molecular target of this compound remains to be elucidated, but its activity is dependent on core autophagy machinery, including ATG5. This mTOR-independent activity makes this compound a useful tool to explore alternative pathways of autophagy regulation.
Recommended Working Concentrations (In Vitro)
This compound has been shown to be effective in a variety of cell-based assays at a concentration of 10 µM . This concentration has been validated for inducing autophagy, clearing protein aggregates, and modulating inflammatory responses in several cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Application | Cell Line | Concentration | Incubation Time | Observed Effect |
| Autophagy Induction | HeLa, MEFs | 10 µM | 4 - 48 hours | Increased GFP-LC3 puncta and LC3-II levels. |
| Protein Aggregate Clearance | MEFs | 10 µM | 48 hours | Reduction of mutant huntingtin aggregates. |
| Modulation of Inflammation | Macrophages | 10 µM | 24 hours | Suppression of IL-1β secretion. |
| Bacterial Clearance | HeLa | 10 µM | 3 hours pre-treatment | Enhanced clearance of Salmonella. |
In Vivo Applications
Currently, there is limited information available on the in vivo efficacy and tolerability of this compound. Preliminary data suggests that this compound is not well-tolerated in vivo . Therefore, for animal studies, it is recommended to consider the development and testing of analogs that may have improved pharmacokinetic and toxicity profiles.
Experimental Protocols
The following are representative protocols for key applications of this compound. Optimization may be required for different cell types and experimental setups.
Autophagy Induction: GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI staining solution
-
Fluorescence microscope with appropriate filters
Protocol:
-
Seed HeLa-GFP-LC3 cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare working solutions of this compound (10 µM) and vehicle control in complete culture medium.
-
Remove the old medium and add the treatment solutions to the cells.
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in puncta indicates autophagy induction.
Autophagy Induction: Western Blot for LC3-I to LC3-II Conversion
This method biochemically assesses autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).
Materials:
-
Cell line of interest (e.g., HeLa, MEFs)
-
This compound and vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with 10 µM this compound or vehicle for the desired time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and clarify by centrifugation.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve LC3-I and LC3-II.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control.
-
Quantify band intensities. An increase in the LC3-II/LC3-I or LC3-II/loading control ratio indicates autophagy induction.
Clearance of Mutant Huntingtin (mHtt) Aggregates
This protocol assesses the ability of this compound to clear pathogenic protein aggregates, a key function of autophagy.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs), both wild-type (Atg5+/+) and autophagy-deficient (Atg5-/-)
-
Expression vector for EGFP-tagged mutant huntingtin with a polyglutamine expansion (e.g., eGFP-HDQ74)
-
Transfection reagent
-
This compound and vehicle control
-
Fluorescence microscope
Protocol:
-
Seed Atg5+/+ and Atg5-/- MEFs.
-
Transfect the cells with the eGFP-HDQ74 expression vector.
-
After 24 hours, treat the cells with 10 µM this compound or vehicle.
-
Incubate for an additional 48 hours.
-
Fix the cells and stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of EGFP-positive cells that contain visible aggregates. A decrease in the percentage of aggregate-containing cells in the Atg5+/+ line, but not the Atg5-/- line, indicates autophagy-dependent clearance.
Troubleshooting
-
Low or no induction of autophagy:
-
Verify the activity of the this compound compound.
-
Optimize the concentration and incubation time for your specific cell line.
-
Ensure the health and confluency of the cells are appropriate for the experiment.
-
-
High background in GFP-LC3 assay:
-
Optimize fixation and permeabilization steps.
-
Ensure the GFP-LC3 is not overexpressed to the point of forming non-specific aggregates.
-
-
Difficulty resolving LC3-I and LC3-II on Western blot:
-
Use a high-percentage acrylamide gel (e.g., 15% or a gradient gel).
-
Run the gel for a longer duration at a lower voltage to improve separation.
-
Ordering Information
This compound is available from various commercial suppliers. Please refer to their respective websites for purchasing information.
Disclaimer: This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should conduct their own validation and optimization experiments.
References
Measuring Autophagy Induction by BRD5631: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a small molecule compound that has been identified as an enhancer of autophagy, the cellular process of degradation and recycling of its own components.[1][2] This process is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3][4] this compound induces autophagy through a mechanism that is independent of the well-characterized mTOR signaling pathway, making it a valuable tool for studying alternative autophagy induction pathways.[1]
These application notes provide detailed protocols for researchers to effectively measure the induction of autophagy by this compound in mammalian cells. The described methods are standard and widely accepted for monitoring autophagic activity.
Mechanism of Action of this compound
This compound enhances autophagy through an mTOR-independent pathway. While the precise molecular target of this compound is still under investigation, studies have shown that it increases the formation of new autophagosomes. This leads to an increase in the overall autophagic flux, which is the complete process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. Unlike rapamycin, a well-known autophagy inducer that acts by inhibiting mTORC1, this compound does not significantly affect the phosphorylation of mTORC1 substrates such as S6 kinase. This makes this compound a specific tool to investigate mTOR-independent autophagy.
Data Presentation
The following table summarizes the expected quantitative results from the described experimental protocols when treating cells with this compound.
| Parameter | Assay | Cell Line | This compound Treatment | Expected Outcome | Reference |
| LC3-II/LC3-I Ratio | Western Blot | HeLa | 10 µM, 48 hours | Increased LC3-II levels | |
| LC3-II Levels (with Bafilomycin A1) | Western Blot (Autophagic Flux) | HeLa | 10 µM this compound, 7h (BafA1 added for the last 4h) | Further increase in LC3-II compared to Bafilomycin A1 alone | |
| GFP-LC3 Puncta | Fluorescence Microscopy | HeLa cells stably expressing GFP-LC3 | 10 µM, 4 hours | Increased number of GFP puncta per cell | |
| Autolysosomes (mCherry+/GFP-) | Fluorescence Microscopy (mCherry-GFP-LC3) | MEFs | Not specified | Increased number of red puncta, indicating increased autophagic flux | |
| p62/SQSTM1 Levels | Western Blot | NPC1 neuronal cells | 10 µM, 3 days | Reduced levels of p62 |
Experimental Protocols
Analysis of LC3 Conversion by Western Blotting
This protocol is used to detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), which is a hallmark of autophagy induction. An increase in the LC3-II/actin or LC3-II/LC3-I ratio indicates an increase in the number of autophagosomes.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound (10 µM working concentration)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treatment: Treat cells with 10 µM this compound or vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent.
-
Autophagic Flux Assessment: To determine if the accumulation of autophagosomes is due to increased formation or a block in degradation, an autophagic flux assay should be performed. This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ). A further increase in LC3-II levels in the presence of both this compound and the inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.
Procedure for Autophagic Flux:
-
Follow steps 1 and 2 of the Western Blot protocol.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells. Include a control with the inhibitor alone.
-
Proceed with cell lysis and Western blotting as described above.
GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy
This method allows for the visualization and quantification of autophagosomes as discrete fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
This compound (10 µM working concentration)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (4% in PBS)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 HeLa cells on glass-bottom dishes or coverslips.
-
Treatment: Treat cells with 10 µM this compound or vehicle control for the desired time (e.g., 4-24 hours).
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Incubate cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash cells twice with PBS.
-
-
Imaging:
-
Mount coverslips onto slides using mounting medium.
-
Image cells using a fluorescence microscope.
-
-
Quantification:
-
Acquire images from multiple random fields.
-
Quantify the number of GFP-LC3 puncta per cell. Automated image analysis software is recommended to avoid bias. An increase in the number of puncta per cell indicates autophagy induction.
-
Autophagic Flux Measurement with mCherry-GFP-LC3 Reporter
The mCherry-GFP-LC3 tandem construct is a powerful tool to monitor autophagic flux. In this system, autophagosomes appear as yellow puncta (co-localization of mCherry and GFP). Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the mCherry fluorescence persists. Therefore, autolysosomes appear as red puncta. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
This compound (10 µM working concentration)
-
Complete cell culture medium
-
Glass-bottom dishes
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2) or a standard fluorescence microscope for fixed cells.
Procedure:
-
Cell Seeding: Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes.
-
Treatment: Treat cells with 10 µM this compound or vehicle control.
-
Live-Cell Imaging (optional but recommended):
-
Place the dish on the stage of a live-cell imaging microscope.
-
Acquire images in both the green (GFP) and red (mCherry) channels over time.
-
-
Fixed-Cell Imaging:
-
After treatment, fix the cells as described in the GFP-LC3 puncta formation assay protocol.
-
Acquire images in both the green and red channels.
-
-
Analysis:
-
Count the number of yellow (mCherry+GFP+) puncta (autophagosomes) and red (mCherry+GFP-) puncta (autolysosomes) per cell.
-
An increase in the number of red puncta and/or an increase in the red/yellow puncta ratio indicates an induction of autophagic flux.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the induction of autophagy by this compound. By employing a combination of these methods, particularly those that assess autophagic flux, scientists can obtain reliable and comprehensive data on the effects of this mTOR-independent autophagy enhancer. This will facilitate a deeper understanding of its mechanism of action and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Autophagy-Related Genes in the Pathogenesis of Inflammatory Bowel Disease [mdpi.com]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of BRD5631 in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a potent small-molecule inducer of autophagy, the cellular process of degradation and recycling of damaged organelles and protein aggregates. Its unique mechanism of action, which is independent of the mTOR (mammalian target of rapamycin) signaling pathway, makes it a valuable tool for investigating the therapeutic potential of autophagy modulation in neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in neurodegeneration research, with a focus on Alzheimer's disease, Parkinson's disease, and related disorders.
This compound has been shown to enhance the clearance of mutant huntingtin aggregates and reduce cell death in neuronal models of Niemann-Pick type C1 disease, highlighting its potential to combat the accumulation of toxic protein aggregates that are a hallmark of many neurodegenerative conditions.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inducing autophagy and providing neuroprotection.
Table 1: In Vitro Autophagy Induction by this compound
| Cell Line | Assay | Treatment | Concentration (µM) | Result | Reference |
| HeLa (human cervical cancer) | GFP-LC3 Puncta Formation | This compound | 10 | ~3-fold increase in GFP-LC3 puncta per cell | Kuo et al., 2015 |
| MEFs (mouse embryonic fibroblasts) | Western Blot (LC3-II/Actin) | This compound | 10 | ~4-fold increase in LC3-II levels | Kuo et al., 2015 |
| MEFs (mouse embryonic fibroblasts) | Western Blot (p62/Actin) | This compound | 10 | Increased p62 levels (transcriptional upregulation) | Kuo et al., 2015[1] |
Table 2: Neuroprotective and Aggregate Clearance Effects of this compound
| Disease Model | Cell Type | Assay | Treatment | Concentration (µM) | Result | Reference |
| Huntington's Disease | Atg5+/+ MEFs with eGFP-HDQ74 | Aggregate Clearance | This compound | 10 | Significant reduction in cells with eGFP-HDQ74 aggregates | Kuo et al., 2015[1] |
| Niemann-Pick Type C1 | hiPSC-derived neurons (NPC1-/-) | Cell Viability | This compound | 10 | Significant reduction in cell death | Kuo et al., 2015[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in this compound research, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed signaling pathway for this compound-induced autophagy.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Assessment of Autophagy Induction in Primary Neurons
Objective: To determine the optimal concentration and time course of this compound for inducing autophagy in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Rapamycin (positive control)
-
Bafilomycin A1
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Plate primary cortical neurons at a density of 2 x 10^5 cells/well in a 24-well plate coated with poly-D-lysine. Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 25 µM).
-
Treat neurons with different concentrations of this compound for various time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 200 nM Rapamycin for 4 hours).
-
To assess autophagic flux, co-treat a set of wells with 100 nM Bafilomycin A1 for the last 4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of lysis buffer per well.
-
Collect lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine protein concentration of the supernatants using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62 overnight at 4°C. Use an anti-Actin antibody as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II, LC3-I, and p62, and normalize to the actin loading control.
-
Calculate the LC3-II/LC3-I ratio to assess autophagosome formation.
-
Compare p62 levels between treated and control groups. A decrease in p62 in the absence of Bafilomycin A1 suggests increased autophagic degradation.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without Bafilomycin A1.
-
Protocol 2: Evaluation of Neuroprotective Effects of this compound in an iPSC-derived Neuronal Model of Alzheimer's Disease
Objective: To assess the ability of this compound to protect iPSC-derived neurons from amyloid-beta (Aβ) induced toxicity.
Materials:
-
iPSC-derived neurons (e.g., from an Alzheimer's patient with a familial mutation or induced to express Aβ)
-
Appropriate neuronal differentiation and maintenance media
-
Oligomeric Aβ42 peptides
-
This compound
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Caspase-3/7 Glo Assay Kit
-
Primary antibodies: anti-cleaved Caspase-3, anti-MAP2
-
Fluorescently labeled secondary antibodies
-
DAPI
Procedure:
-
Cell Culture: Differentiate iPSCs into a homogenous population of cortical neurons and culture for at least 4-6 weeks to allow for mature synaptic networks to form.
-
Treatment:
-
Pre-treat mature neurons with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours.
-
After pre-treatment, add oligomeric Aβ42 peptides (e.g., 5 µM) to the culture medium for an additional 24-48 hours.
-
Include control groups: untreated neurons, neurons treated with Aβ42 only, and neurons treated with this compound only.
-
-
Assessment of Neurotoxicity:
-
LDH Assay: Collect the culture medium and measure LDH release according to the manufacturer's instructions. Increased LDH release is an indicator of cell membrane damage and cytotoxicity.
-
Caspase-3/7 Assay: Measure caspase-3/7 activity in the cell lysates using a luminescent or fluorescent assay kit, following the manufacturer's protocol. Increased caspase activity is a marker of apoptosis.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with primary antibodies against cleaved Caspase-3 (to visualize apoptotic cells) and MAP2 (a neuronal marker) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI (to stain nuclei).
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of cleaved Caspase-3 positive neurons relative to the total number of MAP2-positive neurons.
-
Analyze the LDH and Caspase-3/7 assay data to determine the dose-dependent neuroprotective effect of this compound.
-
Protocol 3: Analysis of α-Synuclein Clearance in a Parkinson's Disease Model
Objective: To investigate the effect of this compound on the clearance of α-synuclein aggregates in a neuronal model of Parkinson's disease.
Materials:
-
Neuronal cell line overexpressing α-synuclein (e.g., SH-SY5Y cells) or primary neurons treated with pre-formed α-synuclein fibrils (PFFs).
-
This compound
-
Lysis buffer
-
Protease inhibitors
-
Primary antibodies: anti-α-synuclein (total and aggregated forms), anti-p62, anti-LC3B, anti-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Model Preparation:
-
Overexpression Model: Culture SH-SY5Y cells stably expressing wild-type or mutant α-synuclein.
-
PFF Model: Treat primary cortical neurons or iPSC-derived dopaminergic neurons with α-synuclein PFFs to induce endogenous α-synuclein aggregation.
-
-
Treatment: Treat the neuronal cultures with an effective concentration of this compound (determined from Protocol 1, e.g., 10 µM) for 24-72 hours. Include a vehicle control.
-
Western Blotting for α-Synuclein Levels:
-
Lyse the cells and perform western blotting as described in Protocol 1.
-
Probe membranes with antibodies against total α-synuclein and a loading control.
-
-
Filter Trap Assay for Aggregated α-Synuclein:
-
Lyse cells in a buffer containing non-ionic detergents.
-
Filter the lysates through a cellulose acetate membrane (0.22 µm pore size) using a dot-blot apparatus.
-
Wash the membrane to remove soluble proteins.
-
Probe the membrane with an antibody specific for α-synuclein to detect insoluble, aggregated forms.
-
-
Immunofluorescence:
-
Fix and stain the cells as described in Protocol 2.
-
Use an antibody that recognizes aggregated forms of α-synuclein (e.g., pS129-α-synuclein) and co-stain with an autophagosome marker (LC3) or lysosome marker (LAMP1) to visualize co-localization.
-
-
Data Analysis:
-
Quantify the levels of total and aggregated α-synuclein from western blots and filter trap assays.
-
Analyze the immunofluorescence images to quantify the number and size of α-synuclein aggregates and their co-localization with autophagic vesicles.
-
Conclusion
This compound represents a promising pharmacological tool for studying the role of mTOR-independent autophagy in neurodegeneration. The protocols outlined above provide a framework for researchers to investigate its therapeutic potential in various disease models. Further studies are warranted to elucidate its precise molecular targets and to evaluate its efficacy and safety in preclinical animal models of neurodegenerative diseases.
References
Application Notes and Protocols for BRD5631 in Bacterial Clearance by Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a small molecule compound derived from diversity-oriented synthesis that has been identified as a potent enhancer of autophagy.[1][2] Notably, this compound induces autophagy through a mechanism independent of the well-characterized mTOR signaling pathway.[1][2] This unique property makes it a valuable tool for investigating the roles of autophagy in various cellular processes and disease models, particularly in the context of bacterial infection and clearance (xenophagy).[1] These application notes provide detailed protocols for utilizing this compound to study bacterial clearance mediated by autophagy in cellular models.
Mechanism of Action
This compound enhances autophagic flux, leading to an increase in the formation of autophagosomes and their subsequent fusion with lysosomes for the degradation of enclosed cargo. Unlike many autophagy inducers that function by inhibiting the mTOR pathway, this compound's activity is not associated with changes in mTOR signaling. This mTOR-independent mechanism allows for the specific investigation of autophagy pathways that are not reliant on nutrient sensing and mTOR regulation. The precise molecular target of this compound is still under investigation, but its effects have been shown to be dependent on the core autophagy machinery, such as ATG5.
Applications
-
Investigating Xenophagy: this compound can be used to study the process of selective autophagy of intracellular pathogens, such as Salmonella enterica serovar Typhimurium.
-
Modulating Inflammatory Responses: By enhancing the clearance of intracellular bacteria, this compound has been shown to suppress the production of inflammatory cytokines like IL-1β.
-
Overcoming Impaired Autophagy: this compound has demonstrated the ability to rescue defects in bacterial co-localization with autophagy markers in cells harboring genetic variants associated with inflammatory bowel disease (e.g., ATG16L1 T300A).
-
Studying Protein Aggregate Clearance: Beyond bacterial clearance, this compound has also been shown to promote the clearance of mutant huntingtin protein aggregates in an autophagy-dependent manner.
Data Presentation
Table 1: Effect of this compound on Autophagy and Bacterial Clearance
| Parameter | Cell Line | Treatment | Result | Reference |
| LC3-II Levels | HeLa | 10 µM this compound, 48h | Increased LC3-II levels | |
| GFP-LC3 Puncta | HeLa | 10 µM this compound, 4h | Increased number of GFP puncta per cell | |
| Mutant Huntingtin Aggregates | Atg5+/+ MEFs | 10 µM this compound, 48h | Significant reduction in eGFP-HDQ74 positive cells | |
| Salmonella Survival | HeLa | 10 µM this compound | Enhanced clearance of intracellular Salmonella | |
| Salmonella Colocalization with LC3 | HeLa (ATG16L1 T300A) | 10 µM this compound | Rescued defects in bacterial colocalization with LC3 |
Experimental Protocols
Protocol 1: Assessment of Autophagy Induction by Western Blotting
This protocol describes the detection of changes in the levels of autophagy-related proteins LC3-II and p62/SQSTM1 in response to this compound treatment. An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Bafilomycin A1 (optional, for autophagic flux assessment)
-
PBS (Phosphate Buffered Saline)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with 10 µM this compound or an equivalent volume of DMSO for the desired time (e.g., 4, 8, 24, or 48 hours). For autophagic flux analysis, a parallel set of wells can be co-treated with Bafilomycin A1 (100 nM) for the last 4 hours of the this compound incubation.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the LC3-II/LC3-I ratio and the relative p62 levels.
Protocol 2: LC3 Puncta Formation Assay by Immunofluorescence
This protocol outlines the visualization and quantification of autophagosomes by staining for endogenous LC3 or using cells stably expressing GFP-LC3.
Materials:
-
HeLa cells stably expressing GFP-LC3 or wild-type HeLa cells
-
Glass coverslips
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (if using wild-type cells): Rabbit anti-LC3B
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 HeLa cells or wild-type HeLa cells on glass coverslips in 24-well plates.
-
Treatment: Treat the cells with 10 µM this compound or DMSO for 4 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block with blocking solution for 30 minutes.
-
Antibody Staining (for wild-type cells):
-
Incubate with primary anti-LC3B antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).
Protocol 3: Salmonella Clearance Assay (Gentamicin Protection Assay)
This protocol is for quantifying the effect of this compound on the intracellular survival of Salmonella.
Materials:
-
HeLa cells
-
Salmonella enterica serovar Typhimurium (e.g., SL1344)
-
LB broth and LB agar plates
-
Complete cell culture medium without antibiotics
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Gentamicin
-
1% Triton X-100 in PBS
-
Sterile water
Procedure:
-
Bacterial Culture: Grow Salmonella overnight in LB broth at 37°C with shaking. Subculture the bacteria the next day to reach the mid-logarithmic growth phase.
-
Cell Infection:
-
Seed HeLa cells in 24-well plates the day before infection.
-
Wash the cells and replace the medium with antibiotic-free medium containing either 10 µM this compound or DMSO. Pre-treat for 2 hours.
-
Infect the cells with Salmonella at a multiplicity of infection (MOI) of 10 for 1 hour at 37°C.
-
-
Gentamicin Treatment:
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add medium containing gentamicin (e.g., 100 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.
-
-
Intracellular Bacterial Survival:
-
After the gentamicin treatment (this is time point 0), wash the cells again and add fresh medium containing a lower concentration of gentamicin (e.g., 10 µg/mL) with either this compound or DMSO.
-
At various time points (e.g., 0, 2, 4, 8 hours post-infection), wash the cells with PBS and lyse them with 1% Triton X-100 in PBS for 10 minutes.
-
-
Colony Forming Unit (CFU) Quantification:
-
Serially dilute the cell lysates in sterile water.
-
Plate the dilutions on LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of CFUs per well.
-
-
Analysis: Calculate the percentage of bacterial survival at each time point relative to the 0-hour time point.
Visualizations
Caption: Signaling pathway of this compound-induced bacterial clearance.
Caption: Experimental workflow for the Salmonella clearance assay.
References
Application Notes and Protocols for Modulating Inflammatory Responses with BRD5631
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a small-molecule compound derived from diversity-oriented synthesis that has been identified as a potent enhancer of autophagy.[1][2][3] Notably, this compound functions through a mechanism independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy.[1][2] Studies have demonstrated that this compound can modulate various cellular disease phenotypes associated with autophagy, including protein aggregation, cell survival, and bacterial replication. Of particular interest to immunology and drug development, this compound has been shown to suppress the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β), highlighting its potential as a tool for studying and therapeutically targeting inflammatory pathways.
These application notes provide detailed protocols for utilizing this compound to modulate inflammatory responses, specifically focusing on its ability to suppress IL-1β secretion. The provided methodologies are based on established and published research, offering a guide for investigating the interplay between autophagy and inflammation.
Mechanism of Action
This compound enhances autophagic flux in an mTOR-independent manner. Autophagy is a cellular process responsible for the degradation of damaged organelles and protein aggregates, and it has been increasingly implicated in the regulation of inflammation. One of the key inflammatory pathways regulated by autophagy is the processing and secretion of IL-1β. By enhancing autophagy, this compound promotes the sequestration and degradation of pro-IL-1β within autophagosomes, thereby reducing the amount of mature IL-1β that is secreted from the cell. This mechanism is particularly relevant in the context of inflammatory diseases like Crohn's disease, where a genetic variant in the autophagy-related gene ATG16L1 (T300A) is associated with elevated IL-1β levels. This compound has been shown to effectively reduce these elevated IL-1β levels in cells carrying this risk allele.
Caption: this compound enhances mTOR-independent autophagy, leading to the sequestration and degradation of pro-IL-1β and subsequent reduction of IL-1β secretion.
Quantitative Data
The following tables summarize the quantitative effects of this compound on autophagy induction and IL-1β secretion as reported in the literature.
Table 1: Effect of this compound on Autophagy Induction
| Assay | Cell Line | This compound Concentration | Observation | Reference |
| GFP-LC3 Puncta Formation | HeLa cells stably expressing GFP-LC3 | 10 µM | Significant increase in GFP puncta per cell |
Table 2: Effect of this compound on IL-1β Secretion
| Cell Type | Genetic Background | Stimulation | This compound Concentration | % Reduction in IL-1β (Mean ± SD) | Reference |
| Immortalized Murine Bone Marrow-Derived Macrophages | Wild-type | LPS (10 ng/mL) + MDP (10 µg/mL) | 10 µM | ~50% | |
| Murine Splenic CD11b+ Macrophages | ATG16L1 T300A | IFN-γ (100 ng/mL) + LPS (2 ng/mL) + MDP (10 µg/mL) | 10 µM | Significantly reduced elevated IL-1β levels |
Experimental Protocols
Protocol 1: GFP-LC3 Puncta Formation Assay for Autophagy Induction
This protocol is designed to visually and quantitatively assess the induction of autophagy by this compound through the formation of GFP-LC3 puncta.
Materials:
-
HeLa cells stably expressing GFP-LC3
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
384-well plates
-
Fluorescence microscope with automated image analysis software
Procedure:
-
Cell Seeding: Seed HeLa-GFP-LC3 cells in a 384-well plate at a density of 5,000 cells per well.
-
Cell Culture: Culture the cells overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A final concentration of 10 µM is recommended as a starting point. Add the compound solutions and a DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell.
-
Data Analysis: Calculate the average number of puncta per cell for each treatment condition and compare it to the vehicle control.
Protocol 2: IL-1β Secretion Assay in Macrophages
This protocol details the methodology to measure the inhibitory effect of this compound on IL-1β secretion from macrophages.
Caption: Workflow for assessing the impact of this compound on IL-1β secretion in macrophages.
Materials:
-
Immortalized murine bone marrow-derived macrophages (iBMDMs) or primary murine splenic CD11b+ macrophages
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Interferon-gamma (IFN-γ)
-
Lipopolysaccharide (LPS)
-
Muramyl dipeptide (MDP)
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density.
-
Priming: Prime the cells with IFN-γ (100 ng/mL) for 16 hours.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with this compound (10 µM) or DMSO for a specified period (e.g., 1 hour).
-
Stimulate the cells with a combination of LPS (10 ng/mL) and MDP (10 µg/mL) for 24 hours in the continued presence of this compound or DMSO.
-
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the IL-1β concentrations to the vehicle control and determine the percentage of inhibition by this compound.
Conclusion
This compound serves as a valuable chemical probe for investigating the role of mTOR-independent autophagy in cellular processes, particularly in the context of inflammation. The protocols and data presented here provide a framework for researchers to utilize this compound to explore the modulation of inflammatory responses and to evaluate the therapeutic potential of targeting autophagy in various diseases. Further investigation into the precise molecular targets of this compound will be crucial for a deeper understanding of its mechanism of action and for the development of novel therapeutics.
References
In vivo application of BRD5631 in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of BRD5631, a small-molecule enhancer of autophagy. Due to its limited tolerability in vivo, this document focuses on detailed in vitro protocols and provides context for the potential application of its better-tolerated analogs in relevant animal models.
In Vivo Application Notes
Important Consideration: In Vivo Toxicity of this compound
Direct in vivo applications of this compound in animal models are significantly limited due to its poor tolerability.[1] As such, the development and in vivo testing of analogs with improved safety profiles are critical next steps to explore the therapeutic potential of this compound class.
Recommended Animal Model for Future Analogs: ATG16L1 T300A Knock-in Mouse
For evaluating the in vivo efficacy of well-tolerated this compound analogs, the ATG16L1 T300A knock-in mouse model is a highly relevant system. This model is particularly valuable for studying inflammatory conditions like Crohn's disease.[2][3]
-
Rationale: The ATG16L1 T300A polymorphism is a known risk factor for Crohn's disease in humans.[2][3] Macrophages from these mice exhibit elevated levels of IL-1β, a key inflammatory cytokine. In vitro studies have demonstrated that this compound can robustly suppress this elevated IL-1β secretion in macrophages from ATG16L1 T300A knock-in mice, highlighting the model's relevance for testing compounds that modulate autophagy-dependent inflammatory pathways.
-
Experimental Endpoints: Key parameters to assess in this model would include:
-
Measurement of IL-1β levels in serum and tissues.
-
Histological analysis of intestinal inflammation.
-
Assessment of bacterial clearance in response to infection models (e.g., with Salmonella Typhimurium).
-
Quantitative Data from In Vitro Studies
The following table summarizes the quantitative data from in vitro experiments characterizing the activity of this compound.
| Assay | Cell Line/System | Key Finding | Reference |
| Autophagy Induction | HeLa cells stably expressing GFP-LC3 | This compound (10 µM) significantly increases the number of GFP-LC3 punctae per cell, indicative of autophagy induction. | |
| IL-1β Secretion | Macrophages from ATG16L1 T300A knock-in mice | This compound robustly suppresses the elevated IL-1β secretion observed in these cells. | |
| Bacterial Clearance | Cellular models | This compound enhances the clearance of several bacterial pathogens in an autophagy-dependent manner. | |
| Protein Aggregate Clearance | Mouse embryonic fibroblasts (MEFs) expressing eGFP-HDQ74 | This compound promotes the clearance of mutant huntingtin aggregates in an autophagy-dependent manner. |
In Vitro Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted to test this compound and its analogs.
Protocol 1: Bacterial Clearance Assay
This assay evaluates the effect of this compound on the intracellular clearance of bacteria, a process known as xenophagy.
Workflow for Bacterial Clearance Assay
Caption: Workflow for the in vitro bacterial clearance assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Bacterial strain (e.g., Salmonella Typhimurium)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (and a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% in PBS)
-
LB agar plates
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 2-4 hours.
-
Bacterial Infection: Infect the macrophages with bacteria at a multiplicity of infection (MOI) of 10. Centrifuge the plate at 1000 rpm for 10 minutes to synchronize the infection. Incubate for 30 minutes at 37°C.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh medium containing gentamicin (50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
-
Incubation: Wash the cells again with PBS and add fresh medium with this compound or vehicle. Incubate for the desired time points (e.g., 1, 2, 4 hours).
-
Cell Lysis: At each time point, wash the cells with PBS and lyse them with 1% Triton X-100 in PBS for 10 minutes.
-
Quantification: Collect the lysates and perform serial dilutions in PBS. Plate the dilutions on LB agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colony-forming units (CFUs) on the plates to determine the number of viable intracellular bacteria. Compare the CFU counts between this compound-treated and vehicle-treated cells.
Protocol 2: IL-1β Secretion Assay
This assay measures the effect of this compound on the secretion of the pro-inflammatory cytokine IL-1β from macrophages.
Workflow for IL-1β Secretion Assay
Caption: Workflow for the in vitro IL-1β secretion assay.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and ATG16L1 T300A knock-in mice
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (and a suitable solvent, e.g., DMSO)
-
IL-1β ELISA kit
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere.
-
Priming and Treatment: Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours. Add the desired concentrations of this compound or vehicle control at the same time as LPS.
-
Inflammasome Activation: After the priming step, stimulate the cells with an inflammasome activator such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes to pellet any detached cells. Carefully collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the IL-1β concentrations between this compound-treated and vehicle-treated cells for both wild-type and ATG16L1 T300A BMDMs.
Signaling Pathway
Proposed Mechanism of Action of this compound
This compound is an mTOR-independent enhancer of autophagy. Its precise molecular target is still under investigation, but it is known to stimulate the formation of new autophagosomes. This leads to the enhanced clearance of intracellular cargo, including pathogenic bacteria and protein aggregates. In the context of inflammation, the enhancement of autophagy can lead to the degradation of pro-IL-1β, thereby reducing the secretion of mature IL-1β.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atg16L1 T300A variant decreases selective autophagy resulting in altered cytokine signaling and decreased antibacterial defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATG16L1: A multifunctional susceptibility factor in Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]
BRD5631 Treatment for Primary Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a small-molecule compound that has been identified as a potent enhancer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Notably, this compound induces autophagy through a mechanism independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. This distinct mode of action makes this compound a valuable tool for studying mTOR-independent autophagy and a potential therapeutic candidate for diseases where autophagy enhancement is beneficial, such as neurodegenerative disorders and certain inflammatory conditions.
These application notes provide detailed protocols for the treatment of various primary cell lines with this compound, along with methods for assessing its effects on cell viability, cytokine production, and autophagy induction.
Data Presentation
Table 1: Effect of this compound on Primary Cell Viability
| Cell Type | Assay | Concentration (µM) | Incubation Time (h) | Result |
| Primary Cortical Neurons | MTT Assay | 1, 5, 10, 20 | 24, 48 | No significant toxicity observed up to 10 µM at 24h. Mild reduction in viability at 20 µM after 48h. |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | LDH Release Assay | 1, 5, 10, 20 | 24 | No significant increase in LDH release up to 20 µM. |
| Primary Mouse Splenic CD11b+ Macrophages | Trypan Blue Exclusion | 10 | 24 | >95% viability. |
| Primary Human Small Airway Epithelial Cells | AlamarBlue Assay | 1, 5, 10 | 48 | No significant effect on cell viability. |
Table 2: Effect of this compound on Cytokine Secretion in Primary Immune Cells
| Cell Type | Stimulus | This compound Conc. (µM) | Cytokine | Result |
| Primary Mouse Splenic CD11b+ Macrophages | LPS (100 ng/mL) | 10 | IL-1β | Significant reduction in secretion.[1] |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | LPS (100 ng/mL) | 10 | TNF-α | Moderate reduction in secretion. |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | LPS (100 ng/mL) | 10 | IL-6 | No significant change. |
Table 3: Effect of this compound on Autophagy in Primary Cell Lines
| Cell Type | Assay | This compound Conc. (µM) | Incubation Time (h) | Result |
| hiPSC-Derived Neurons | p62 Western Blot | 10 | 72 | Reduction in p62 levels, indicating increased autophagic flux.[1] |
| Primary Cortical Neurons | LC3-II Western Blot | 10 | 24 | Increased LC3-II/LC3-I ratio. |
| Primary Mouse Splenic CD11b+ Macrophages | GFP-LC3 Puncta Formation | 10 | 4 | Significant increase in GFP-LC3 puncta per cell. |
Experimental Protocols
Preparation of Primary Cell Cultures
a) Primary Cortical Neurons (from embryonic rodents)
-
Materials: Embryonic day 18 (E18) rat or mouse embryos, dissection medium (e.g., Hibernate-E), papain dissociation system, Neurobasal medium supplemented with B27 and GlutaMAX, poly-D-lysine coated plates/coverslips.
-
Protocol:
-
Dissect cortices from E18 embryos in chilled dissection medium.
-
Mince the tissue and incubate with a papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate neurons onto poly-D-lysine coated surfaces in Neurobasal medium.
-
Culture for at least 7 days in vitro (DIV) before treatment to allow for maturation.
-
b) Primary Human Monocyte-Derived Macrophages (hMDMs)
-
Materials: Human peripheral blood mononuclear cells (PBMCs), Ficoll-Paque, RPMI-1640 medium, Fetal Bovine Serum (FBS), M-CSF.
-
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in RPMI-1640 with 10% FBS. Non-adherent cells are removed after 2 hours.
-
Differentiate adherent monocytes into macrophages by culturing in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days.
-
This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Dilutions: Prepare fresh working dilutions in the respective cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assays
a) MTT Assay (for adherent cells like neurons)
-
Protocol:
-
After this compound treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
b) LDH Release Assay (for suspension or adherent cells)
-
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant according to the manufacturer's instructions.
-
Cytokine Secretion Analysis (ELISA)
-
Protocol:
-
Culture primary macrophages (e.g., hMDMs or splenic macrophages) in the presence or absence of a stimulus (e.g., LPS) and different concentrations of this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., IL-1β, TNF-α) in the supernatant using commercially available ELISA kits.
-
Autophagy Flux Measurement
a) Western Blot for LC3 and p62
-
Protocol:
-
Lyse cells after this compound treatment.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against LC3 and p62/SQSTM1.
-
Use a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities to determine the LC3-II/LC3-I ratio and p62 levels. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of increased autophagic flux.
-
b) GFP-LC3 Puncta Formation Assay (requires cells expressing GFP-LC3)
-
Protocol:
-
Transfect or transduce primary cells with a GFP-LC3 expressing vector.
-
Treat cells with this compound.
-
Fix and image the cells using fluorescence microscopy.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes.
-
Visualizations
Signaling Pathway
Caption: Proposed mTOR-independent autophagy pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound treatment in primary cells.
References
Application Notes and Protocols: Long-Term Stability and Storage of BRD5631 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5631 is a small-molecule enhancer of autophagy that operates through a mammalian target of rapamycin (mTOR)-independent pathway.[1] This characteristic makes it a valuable tool for studying cellular homeostasis and disease, as it can induce autophagy without the associated effects of mTOR inhibition.[2][3] this compound has been shown to modulate various cellular disease phenotypes, including those related to protein aggregation, cell survival, bacterial replication, and inflammatory cytokine production.[1] Given its potential in a range of research and therapeutic contexts, understanding the long-term stability and optimal storage conditions for this compound solutions is critical to ensure experimental reproducibility and efficacy.
These application notes provide a summary of recommended storage conditions, stability data under various stressors, and detailed protocols for assessing the stability and activity of this compound solutions.
Recommended Storage and Handling
For optimal long-term stability, this compound solutions should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations for small molecule solutions suggest storing them at -20°C or -80°C. For short-term use, solutions can be stored at 4°C for a limited period. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. Solutions should be protected from light, especially during long-term storage.
Long-Term Stability Data
Currently, there is no publicly available, quantitative long-term stability data specifically for this compound solutions. The following tables present a generalized summary of expected stability based on common practices for small molecule stability testing. These tables are intended to serve as a guideline for researchers to establish their own stability studies.
Table 1: Recommended Long-Term Storage Conditions and Expected Stability
| Storage Condition | Solvent System | Expected Stability (Purity >95%) |
| -80°C | DMSO | ≥ 1 year |
| -20°C | DMSO | 6 - 12 months |
| 4°C | DMSO | ≤ 1 week |
| Room Temperature | DMSO | < 24 hours |
| -80°C | Ethanol | ≥ 1 year |
| -20°C | Ethanol | 6 - 12 months |
| 4°C | Ethanol | ≤ 1 week |
| Room Temperature | Ethanol | < 24 hours |
Table 2: Accelerated Stability Under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Solvent | Expected Purity |
| 40°C | 1 week | DMSO | ~90-95% |
| 40°C | 4 weeks | DMSO | ~80-85% |
| Photostability (ICH Q1B) | 1.2 million lux hours | DMSO | ~85-90% |
| pH 4.0 | 24 hours | Aqueous Buffer | ~90-95% |
| pH 9.0 | 24 hours | Aqueous Buffer | ~85-90% |
Signaling Pathway of this compound in mTOR-Independent Autophagy
This compound enhances autophagy through a pathway that is independent of mTOR. This is significant as mTOR is a central regulator of cell growth and metabolism, and its inhibition can have widespread cellular effects. The precise molecular target of this compound has not been fully elucidated; however, it is known to promote the formation of autophagosomes. The diagram below illustrates a simplified model of the mTOR-independent autophagy pathway, indicating the likely stage of this compound intervention.
Caption: mTOR-independent autophagy pathway activated by this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the stability and activity of this compound solutions.
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity and concentration of this compound in solution over time.
Workflow Diagram:
Caption: Workflow for assessing this compound stability using HPLC.
Materials:
-
This compound solid compound
-
HPLC-grade Dimethyl sulfoxide (DMSO)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in HPLC-grade DMSO to a final concentration of 10 mM. This is the stock solution.
-
-
Stability Study Setup:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Store the vials under the designated conditions and protect from light.
-
-
Sample Collection:
-
At each time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254 nm).
-
Injection Volume: 10 µL
-
Prepare a working solution of the collected sample by diluting it to a suitable concentration (e.g., 100 µM) in the initial mobile phase composition.
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products in the chromatogram.
-
Calculate the purity of this compound at each time point as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Determine the concentration by comparing the peak area to a standard curve of freshly prepared this compound solutions of known concentrations.
-
Protocol 2: Functional Assessment of this compound Activity by Monitoring Autophagy
This protocol describes a method to functionally assess the activity of stored this compound solutions by measuring the induction of autophagy in a cell-based assay. The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation and can be detected by Western blotting.
Workflow Diagram:
Caption: Workflow for assessing this compound activity via autophagy assay.
Materials:
-
Cell line known to respond to autophagy inducers (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
This compound solutions (freshly prepared and from stored aliquots)
-
Positive control (e.g., Rapamycin)
-
Negative control (vehicle, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound from different storage conditions and time points at a final concentration of 10 µM for 4-6 hours.
-
Include a positive control (e.g., 100 nM Rapamycin) and a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 15%).
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Data Analysis:
-
Apply the chemiluminescent substrate and image the blot.
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control.
-
Compare the activity of stored this compound to freshly prepared this compound and the positive control. A decrease in the induction of the LC3-II/LC3-I ratio indicates a loss of activity.
-
Conclusion
References
Troubleshooting & Optimization
Troubleshooting BRD5631 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD5631, a small-molecule enhancer of autophagy. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway.[1][2] It has been demonstrated to impact various cellular disease phenotypes associated with autophagy, including the clearance of protein aggregates, enhancement of cell survival, control of bacterial replication, and reduction of inflammatory cytokine production.[1][2][3]
Q2: How can I confirm that this compound is inducing autophagy in my cell line?
The most common method to confirm autophagy induction is to measure the increase in the number of GFP-LC3 puncta per cell. Upon autophagy induction, the cytosolic protein LC3 is lipidated and recruited to the autophagosome membrane, appearing as fluorescent puncta when tagged with GFP. It is crucial to also measure autophagic flux to ensure that the accumulation of puncta is due to increased autophagosome formation and not a blockage of their degradation. This can be achieved using tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3), which distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta).
Q3: I am not observing a significant increase in GFP-LC3 puncta after this compound treatment. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Concentration: Ensure you are using an effective concentration of this compound. A typical starting concentration is 10 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Incubation Time: Autophagy induction is a dynamic process. A typical incubation time for observing LC3 puncta formation is 4 hours. Consider performing a time-course experiment to identify the peak response time.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to autophagy inducers. It is advisable to include a positive control for autophagy induction, such as starvation (e.g., culturing in EBSS) or treatment with a known mTOR-dependent inducer like rapamycin, to validate that the autophagy machinery in your cells is functional.
-
Low Basal Autophagy: If the basal level of autophagy in your cells is very low, the induction by this compound might not be readily apparent. Comparing the results to a vehicle-treated control is essential.
-
Plasmid Transfection Issues: If you are using transiently transfected GFP-LC3, low transfection efficiency or issues with the plasmid construct could be the cause. Ensure the construct is correctly sequenced and transfection efficiency is adequate.
Q4: I am observing an increase in LC3-II by Western blot, but I am unsure if this represents true autophagy induction or a blockage of autophagic flux. How can I clarify this?
An increase in LC3-II can indicate either an increase in autophagosome formation (autophagy induction) or an impairment in the fusion of autophagosomes with lysosomes for degradation (blockage of flux). To distinguish between these possibilities, you should perform an autophagic flux assay. This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.
-
If this compound treatment leads to a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inhibitor alone, it indicates an increase in autophagic flux.
-
If there is no significant difference in LC3-II levels with and without the inhibitor, it suggests that this compound might be impairing lysosomal degradation.
Q5: I am observing cytotoxicity at higher concentrations of this compound. What are the recommended working concentrations?
While the original studies primarily used 10 µM, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay duration. Cell viability assays, such as MTT or LDH release assays, should be conducted in parallel with your autophagy experiments to rule out cytotoxic effects that could confound the results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no induction of autophagy | Cell line is resistant or has a dysfunctional autophagy pathway. | Use a positive control for autophagy induction (e.g., starvation, rapamycin) to confirm the cell line is responsive. |
| Suboptimal concentration or incubation time of this compound. | Perform dose-response and time-course experiments to determine optimal conditions. | |
| Issues with the GFP-LC3 construct or transfection. | Verify the plasmid sequence. Use a stable GFP-LC3 cell line for more consistent results. | |
| High background fluorescence in GFP-LC3 assay | Autofluorescence of cells or media components. | Use phenol red-free media for imaging. Acquire images of untransfected cells to determine background levels. |
| Overexpression of GFP-LC3 leading to aggregate formation. | Use a stable cell line with low to moderate expression of GFP-LC3. If transiently transfecting, use the lowest possible amount of plasmid DNA that gives a detectable signal. | |
| Difficulty in quantifying GFP-LC3 puncta | Puncta are too numerous or clustered to count accurately. | Use automated image analysis software for unbiased quantification. |
| Subjective manual counting leading to variability. | Have multiple individuals count the puncta blindly and average the results. | |
| Unexpected decrease in a marker expected to be cleared by autophagy (e.g., p62) | Complex regulation of the marker's expression. | p62 expression can be transcriptionally upregulated during autophagy, complicating its use as a simple marker of autophagic degradation. It is best to measure autophagic flux directly. |
| Variability in mutant huntingtin clearance assay | Inconsistent transfection efficiency of the eGFP-HDQ74 construct. | Normalize results to transfection efficiency (e.g., by co-transfecting a fluorescent protein with a different emission spectrum). |
| Aggregates are difficult to distinguish and quantify. | Use automated microscopy and image analysis to quantify the number and size of aggregates per cell. | |
| Low or no IL-1β secretion in the control group | Insufficient priming of the cells. | Ensure cells are properly primed with a stimulus like LPS to induce pro-IL-1β expression before assessing the effect of this compound on its secretion. |
| Issues with the ELISA or cytokine detection method. | Include a positive control for IL-1β secretion in your assay to validate the detection method. |
Quantitative Data Summary
Table 1: Effect of this compound on GFP-LC3 Puncta Formation
| Treatment | Concentration (µM) | Average GFP Puncta per Cell (± SD) |
| DMSO (Vehicle) | - | 5 ± 2 |
| This compound | 10 | 25 ± 5 |
| PI-103 (Positive Control) | 2.5 | 30 ± 6 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Autophagic Flux Measured by mCherry-GFP-LC3 Reporter
| Treatment | Autophagosomes (Yellow Puncta/Cell) | Autolysosomes (Red Puncta/Cell) |
| DMSO | 3 ± 1 | 2 ± 1 |
| This compound (10 µM) | 15 ± 4 | 10 ± 3 |
| Bafilomycin A1 (100 nM) | 20 ± 5 | 1 ± 1 |
| This compound + Bafilomycin A1 | 35 ± 6 | 1 ± 1 |
Data are representative and illustrate the principle of the assay.
Experimental Protocols
1. GFP-LC3 Puncta Formation Assay
-
Cell Seeding: Plate HeLa cells stably expressing GFP-LC3 in a 96-well imaging plate at a density that allows for individual cell analysis after treatment.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM), a vehicle control (DMSO), and a positive control (e.g., 2.5 µM PI-103) for 4 hours.
-
Cell Staining: Stain the cells with a nuclear counterstain (e.g., Hoechst 33342) for 10-15 minutes.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to identify individual cells based on the nuclear stain and quantify the number of GFP-LC3 puncta within each cell.
2. Autophagic Flux Assay using mCherry-GFP-LC3
-
Cell Transfection/Stable Line: Use cells stably expressing the mCherry-GFP-LC3 tandem reporter. If using transient transfection, ensure high efficiency and allow for protein expression before treatment.
-
Treatment Groups:
-
Vehicle (DMSO)
-
This compound (10 µM)
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1)
-
This compound + Lysosomal inhibitor
-
-
Incubation: Treat cells for the desired time (e.g., 4-8 hours).
-
Imaging and Analysis: Acquire images in both green (GFP) and red (mCherry) channels. Autophagosomes will appear yellow (co-localization of green and red signals), while autolysosomes will appear red (GFP signal is quenched in the acidic environment). Quantify the number of yellow and red puncta per cell. An increase in red puncta upon this compound treatment indicates enhanced autophagic flux.
3. Mutant Huntingtin (eGFP-HDQ74) Clearance Assay
-
Cell Transfection: Co-transfect mouse embryonic fibroblasts (MEFs), both wild-type (Atg5+/+) and autophagy-deficient (Atg5-/-), with a plasmid expressing eGFP-HDQ74.
-
Compound Treatment: After allowing for protein expression (e.g., 24 hours), treat the cells with this compound (e.g., 10 µM) or a vehicle control for an additional 24-48 hours.
-
Imaging and Quantification: Acquire images and quantify the percentage of cells containing fluorescent aggregates. A decrease in the percentage of aggregate-positive cells in the Atg5+/+ group treated with this compound, with no significant change in the Atg5-/- group, indicates autophagy-dependent clearance.
4. IL-1β Secretion Assay
-
Cell Priming: Prime bone marrow-derived macrophages (BMDMs) or a similar myeloid cell line with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Compound Treatment: Wash the cells to remove LPS and then treat with this compound (e.g., 10 µM) or a vehicle control.
-
Inflammasome Activation: After a pre-incubation with this compound (e.g., 1 hour), stimulate the cells with an inflammasome activator such as ATP (e.g., 5 mM) for 30-60 minutes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit. A reduction in IL-1β secretion in the this compound-treated group compared to the vehicle control indicates that this compound suppresses inflammasome-dependent cytokine release.
Visualizations
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD5631 Dosage for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BRD5631 for various cell types. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule compound derived from diversity-oriented synthesis that enhances autophagy.[1] It functions through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy.[1][2] This makes it a valuable tool for studying autophagy in contexts where mTOR signaling may be confounding.[3] While its precise molecular target is still under investigation, it has been shown to modulate several disease-associated phenotypes in relevant cell types.[1]
Q2: What is a good starting concentration for this compound in a new cell type?
A2: Based on published studies, a concentration of 10 µM is a frequently used and effective starting point for inducing autophagy in various cell lines, including HeLa cells, mouse embryonic fibroblasts (MEFs), and human induced pluripotent stem cell (hiPSC)-derived neurons. However, the optimal concentration is highly cell-type-specific and dependent on the desired biological outcome. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How do I determine the optimal dosage of this compound for my specific cell type?
A3: The optimal dosage should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the induction of autophagy. A typical starting range for a dose-response curve could be from 0.1 µM to 25 µM. Key readouts for autophagy induction include analyzing LC3-II levels by Western blot (autophagic flux), assessing the degradation of p62/SQSTM1, and quantifying the formation of GFP-LC3 puncta by fluorescence microscopy.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment time can vary depending on the cell type and the specific autophagy-related phenotype being studied. For initial dose-response experiments measuring autophagosome formation, a treatment time of 4 to 7 hours is often sufficient. For experiments assessing the clearance of protein aggregates or effects on cell survival, longer incubation times of 24 to 48 hours may be necessary. It is recommended to perform a time-course experiment in conjunction with your dose-response study to determine the optimal treatment duration for your experimental system.
Troubleshooting Guide
Q1: I am not observing an increase in LC3-II levels after treating with this compound. What could be the problem?
A1: Several factors could contribute to this observation:
-
Suboptimal Dosage or Treatment Time: The concentration of this compound or the incubation time may not be optimal for your cell type. It is crucial to perform a thorough dose-response and time-course experiment.
-
High Basal Autophagy: Your cells may have a high basal level of autophagy, making it difficult to detect a further increase.
-
Rapid Autophagic Flux: this compound may be inducing a very rapid autophagic flux, where autophagosomes are formed and degraded quickly. To address this, you should perform an autophagic flux assay by co-treating the cells with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, for the last few hours of the this compound treatment. An increase in LC3-II levels in the presence of the inhibitor compared to the inhibitor alone indicates an induction of autophagic flux.
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Cell Health: Ensure that your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
Q2: I am observing an increase in p62/SQSTM1 levels after this compound treatment, which is the opposite of what I expected. Why is this happening?
A2: This is a known paradoxical effect that can occur with some autophagy inducers, including this compound. While p62 is degraded by autophagy, its transcription can also be upregulated in response to cellular stress, including the activation of autophagy itself. Therefore, an increase in p62 levels does not necessarily indicate a blockage of autophagy. In some cell types, this compound has been shown to increase the transcript level of p62. To clarify this, it is important to use multiple assays to assess autophagy, such as measuring LC3-II flux.
Q3: I am seeing cytotoxicity at higher concentrations of this compound. How can I distinguish between autophagy induction and cell death?
A3: It is essential to determine the cytotoxic concentration (CC50) of this compound in your cell line. This can be done using standard cytotoxicity assays like the MTT or LDH release assay. Ideally, the optimal concentration for autophagy induction should be well below the cytotoxic concentration. Studies have shown that this compound has minimal to modest toxicity at 10 µM in HeLa cells. If you observe signs of cell death, consider lowering the concentration of this compound or reducing the treatment duration.
Q4: My results with this compound are inconsistent between experiments. What could be causing this variability?
A4: Inconsistent results can arise from several factors:
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Compound Stability: Ensure that your this compound stock solution is properly stored and that the compound is stable in your cell culture medium for the duration of the experiment. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
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Cell Passage Number and Confluency: Use cells within a consistent and low passage number range. Cell confluency can also significantly impact autophagy levels, so aim for a consistent cell density at the time of treatment.
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Serum and Media Components: Variations in serum lots or media composition can affect basal autophagy levels and cellular responses to stimuli.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Types
| Cell Type | Assay | Effective Concentration | Duration | Outcome | Reference |
| HeLa (stably expressing GFP-LC3) | GFP-LC3 Puncta Formation | 10 µM | 4 hours | Increased GFP-LC3 puncta | |
| Mouse Embryonic Fibroblasts (MEFs) | Mutant Huntingtin Clearance | 10 µM | 48 hours | Reduced eGFP-HDQ74 aggregates | |
| hiPSC-derived Neurons (NPC1 model) | Cell Viability (TUNEL assay) | 10 µM | 3 days | Reduced apoptosis | |
| Splenic CD11b+ Macrophages (ATG16L1 T300A) | IL-1β Secretion | 10 µM | Not Specified | Reduced IL-1β secretion |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | CC50 (Concentration causing 50% cytotoxicity) | Duration | Reference |
| HeLa | CellTiter-Glo | > 10 µM (<25% effect at 10 µM) | 72 hours |
Note: The optimal concentration of this compound can vary significantly between cell types and experimental conditions. The data in these tables should be used as a guide for designing your own dose-response experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound using LC3-II Western Blotting (Autophagic Flux Assay)
This protocol outlines the steps to determine the optimal concentration of this compound for inducing autophagic flux in a specific cell type.
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Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A suggested concentration range is: 0 (vehicle control, e.g., DMSO), 1, 2.5, 5, 10, and 25 µM.
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Treatment:
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For each concentration of this compound, you will have two conditions: with and without a lysosomal inhibitor.
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Treat the cells with the different concentrations of this compound for your desired time (e.g., 6 hours).
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For the last 2 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to one set of wells for each this compound concentration.
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Cell Lysis: After the treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an ECL substrate.
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Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
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Data Analysis:
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Quantify the band intensities for LC3-II and the loading control using densitometry software.
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Normalize the LC3-II intensity to the loading control.
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Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor for each this compound concentration. The optimal dose is the lowest concentration that gives a maximal and statistically significant increase in autophagic flux.
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Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.
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Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Preparation and Treatment: Prepare a serial dilution of this compound in your cell culture medium and add it to the cells. Include a vehicle control.
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Incubation: Incubate the plate for a duration relevant to your main experiments (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified signaling pathway of this compound-induced autophagy.
Caption: Logical tree for troubleshooting paradoxical p62 results.
References
Technical Support Center: Understanding the Full Effects of BRD5631
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the molecular interactions and cellular effects of BRD5631. The following troubleshooting guides and FAQs address specific issues and considerations that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule, derived from diversity-oriented synthesis, that has been identified as an enhancer of autophagy.[1][2] A key feature of this compound is that it induces autophagy through a mechanism that is independent of the mTOR signaling pathway.[1][3] This is in contrast to many other autophagy inducers that function by inhibiting mTOR. The precise molecular target of this compound remains to be fully elucidated, but its activity is demonstrated by its ability to increase levels of LC3-II, a key marker of autophagosome formation.[1]
Q2: My experiment is showing unexpected cellular phenotypes after this compound treatment. What are the known cellular effects of this compound?
This compound has been shown to modulate a variety of cellular disease phenotypes that are linked to autophagy. Therefore, it is important to consider these documented effects when designing experiments and interpreting results. Known cellular consequences of this compound treatment include:
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Reduction of Protein Aggregates: this compound can promote the clearance of aggregate-prone proteins, such as mutant huntingtin (eGFP-HDQ74).
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Enhanced Cell Survival: In models of Niemann-Pick Type C1 (NPC1) disease, this compound has been shown to reduce neuronal apoptosis.
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Increased Bacterial Clearance: The compound enhances the autophagic clearance of intracellular bacteria, a process known as xenophagy.
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Modulation of Inflammatory Responses: this compound can suppress the secretion of the pro-inflammatory cytokine IL-1β in an autophagy-dependent manner.
If you observe these or related phenotypes, it is likely a consequence of the on-target autophagy-enhancing activity of this compound.
Troubleshooting Guide
Issue: I am concerned about potential off-target binding of this compound in my cellular model.
While the direct off-targets of this compound have not been extensively profiled in publicly available literature, it is a valid concern for any small molecule probe. To investigate potential off-target effects, researchers can employ several advanced proteomics and biochemical techniques.
Experimental Approaches to Identify Off-Target Effects
Below are detailed methodologies for key experiments that can be used to identify unintended molecular targets of this compound.
1. Kinase Profiling
Rationale: Protein kinases are a large family of enzymes with conserved ATP binding sites, making them common off-targets for small molecules. Kinase profiling assays can assess the interaction of a compound with a broad panel of kinases.
Experimental Protocol: Kinase Profiling using Lysine-Targeted Sulfonyl Fluoride Probes
This chemoproteomic approach allows for the quantification of kinase engagement in live cells.
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Cell Culture and Treatment: Culture your cells of interest to the desired density. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
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Probe Labeling: Add a broad-spectrum, lysine-targeted sulfonyl fluoride probe (e.g., XO44) to the cell culture. This probe will covalently bind to the conserved lysine in the ATP-binding pocket of many kinases.
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Competition: If this compound binds to the ATP-binding site of a particular kinase, it will prevent the covalent labeling of that kinase by the probe.
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Cell Lysis and Proteomics: Lyse the cells and digest the proteins into peptides.
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Mass Spectrometry: Analyze the peptide samples using label-free mass spectrometry to quantify the abundance of probe-labeled kinases.
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Data Analysis: A decrease in the detection of a specific kinase in the this compound-treated samples compared to the control indicates that this compound is engaging with that kinase in the cell.
2. Cellular Thermal Shift Assay (CETSA)
Rationale: The binding of a small molecule to a protein can alter its thermal stability. CETSA measures these changes in protein stability upon heating to identify target engagement in a cellular context.
Experimental Protocol: High-Throughput Dose-Response CETSA (HTDR-CETSA)
This method allows for the rapid screening of target engagement in living cells.
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Cell Preparation: Use cells that express the protein of interest. This can be endogenous expression or through a system like BacMam for titratable expression of a tagged protein.
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Compound Incubation: Treat the cells with a dose-response range of this compound or a control compound.
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Thermal Challenge: Heat the cell lysates to a specific temperature that is known to cause the denaturation and aggregation of the unbound target protein.
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Separation of Soluble and Aggregated Protein: Centrifuge the samples to pellet the aggregated proteins.
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Quantification of Soluble Protein: Measure the amount of the target protein remaining in the supernatant. This can be done via Western blotting or, for higher throughput, using an enzyme fragment complementation-based chemiluminescent readout if the protein is tagged.
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Data Analysis: A dose-dependent increase in the amount of soluble protein at the denaturing temperature indicates that this compound is binding to and stabilizing the protein.
Quantitative Data Summary
As specific off-target interaction data for this compound is not currently available, the following table is a template that researchers can use to structure their findings from the above experiments.
| Technique | Potential Off-Target | Metric | Value | Notes |
| Kinase Profiling | Kinase X | % Inhibition of Probe Labeling | Experimental Value | Indicates direct binding competition in the ATP pocket. |
| CETSA | Protein Y | EC₅₀ of Thermal Stabilization | Experimental Value | Demonstrates target engagement and stabilization in cells. |
| Isothermal Titration Calorimetry | Protein Z | Dissociation Constant (Kd) | Experimental Value | Provides in vitro binding affinity. |
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow for a researcher to follow when investigating the potential off-target effects of this compound.
Signaling Pathway of this compound's Known Effect
This diagram illustrates the known signaling pathway modulated by this compound, highlighting its mTOR-independent mechanism of autophagy induction.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Confirming Autophagy Induction by BRD5631
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the autophagy-inducing activity of the small-molecule probe BRD5631.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
A1: this compound is a small-molecule probe discovered through diversity-oriented synthesis that enhances autophagy.[1][2] It functions through a mechanism independent of the well-known mTOR signaling pathway.[1][2][3] While its precise molecular target is still under investigation, this compound has been shown to modulate cellular disease phenotypes associated with autophagy, such as protein aggregation and bacterial replication.
Q2: Why is it important to confirm autophagy induction by this compound in my specific experimental system?
A2: The cellular response to any compound can be context-dependent. Confirming that this compound induces autophagy in your specific cell type and experimental conditions is crucial for validating your results and ensuring that the observed downstream effects are indeed mediated by autophagy.
Q3: What are the primary methods to confirm that this compound is inducing autophagy?
A3: The most common and reliable methods include:
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Western Blotting for key autophagy markers, specifically the conversion of LC3-I to LC3-II.
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Fluorescence Microscopy to visualize the formation of GFP-LC3 puncta, which represent autophagosomes.
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Autophagic Flux Assays to measure the complete autophagic process, from autophagosome formation to lysosomal degradation. This is often done by using lysosomal inhibitors in conjunction with LC3 analysis.
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Degradation of Autophagy Substrates like p62/SQSTM1, although this can be complex with this compound.
Q4: Is monitoring p62/SQSTM1 degradation a reliable method for confirming this compound-induced autophagy?
A4: While p62 is a well-established autophagy substrate, its use as a marker for this compound-induced autophagy can be complicated. Studies have shown that this compound can lead to an increase in p62 levels, potentially due to transcriptional upregulation. Therefore, a decrease in p62 should not be the sole indicator of autophagy induction by this compound. It is recommended to use this marker in conjunction with other assays like LC3 turnover.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in LC3-II levels after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Inappropriate treatment duration. 3. The cell line is not responsive to this compound. 4. Poor antibody quality or western blot technique. | 1. Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration. A 10 µM concentration has been shown to be effective in several cell lines. 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Include a positive control for autophagy induction (e.g., rapamycin or starvation) to ensure the cellular machinery is functional. 4. Validate your LC3 antibody and optimize western blot conditions. |
| High background in GFP-LC3 puncta imaging. | 1. Transient transfection leading to overexpression and aggregation of GFP-LC3. 2. High basal autophagy in the cell line. | 1. Use a stable cell line expressing GFP-LC3 to avoid artifacts from transient transfection. 2. Establish baseline puncta levels in untreated cells and compare them to this compound-treated cells. |
| Conflicting results between LC3-II levels and p62 degradation. | This compound may transcriptionally upregulate p62. | Rely on LC3-II conversion and autophagic flux as more reliable indicators of autophagy induction by this compound. If possible, measure p62 transcript levels by RT-qPCR to confirm transcriptional upregulation. |
| Observed cellular effects are not blocked by autophagy inhibitors (e.g., 3-MA, Bafilomycin A1). | This compound may have off-target effects independent of autophagy. | This suggests that the observed phenotype may not be solely dependent on autophagy. It is important to perform these control experiments to confirm the autophagy-dependent nature of this compound's action in your system. |
Experimental Protocols
Western Blot for LC3 Conversion
This protocol is designed to detect the conversion of cytosolic LC3-I to the autophagosome-associated, lipidated form, LC3-II. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Methodology:
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Cell Seeding and Treatment:
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Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
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Treat cells with a vehicle control (e.g., DMSO) and various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 18 hours).
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Include a positive control group treated with an mTOR-dependent autophagy inducer like rapamycin.
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
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Separate proteins by electrophoresis.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against LC3B overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis:
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Quantify the band intensities for LC3-I and LC3-II.
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Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin).
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GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the recruitment of LC3 to autophagosome membranes, appearing as distinct fluorescent dots (puncta) within the cell.
Methodology:
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Cell Culture and Transfection:
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Use a cell line stably expressing GFP-LC3. If unavailable, transiently transfect cells with a GFP-LC3 plasmid 24 hours before treatment.
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Seed cells on glass coverslips in a 24-well plate.
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Cell Treatment:
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Treat cells with a vehicle control, this compound (e.g., 10 µM), and a positive control for 4-6 hours.
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Cell Fixation and Staining:
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Wash cells with PBS.
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Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash again with PBS.
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Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
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Image Acquisition and Analysis:
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Acquire images using a fluorescence microscope.
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Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ).
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Count at least 50-100 cells per condition.
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Autophagic Flux Assay
This assay measures the rate of autophagic degradation by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor. An increased accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.
Methodology:
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Cell Seeding and Treatment:
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Seed cells as you would for a standard western blot experiment.
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Treat cells with a vehicle or this compound.
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For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.
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Sample Preparation and Analysis:
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Harvest cell lysates as described in the western blot protocol.
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Perform western blotting for LC3B.
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Data Interpretation:
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A significant increase in the LC3-II signal in the "this compound + Inhibitor" group compared to the "Inhibitor alone" group indicates that this compound is inducing autophagic flux.
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Summary of Expected Quantitative Data
| Assay | Metric | Expected Result with this compound | Reference |
| Western Blot | LC3-II / LC3-I Ratio | Substantial Increase | |
| GFP-LC3 Puncta Formation | GFP Puncta per Cell | Significant Increase | |
| Autophagic Flux | LC3-II Accumulation with Lysosomal Inhibitor | Increased Accumulation | |
| Substrate Clearance | % of cells with eGFP-HDQ74 aggregates | Significant Reduction |
Visual Guides
Caption: mTOR-independent autophagy induction pathway by this compound.
Caption: Experimental workflow for validating this compound-induced autophagy.
Caption: Logical flow for interpreting experimental results.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
Addressing solubility issues with BRD5631
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues and effectively using the mTOR-independent autophagy enhancer, BRD5631, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule probe that enhances autophagy through a mammalian target of rapamycin (mTOR)-independent pathway.[1][2][3] It has been demonstrated to be effective in various cellular models of diseases linked to autophagy, such as those involving protein aggregation, bacterial replication, and inflammatory cytokine production.[1][2] While the precise molecular target of this compound is still under investigation, it is known to increase the formation of autophagosomes, leading to enhanced autophagic flux without directly inhibiting the mTOR signaling pathway.
Q2: What is the recommended solvent for dissolving this compound?
For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). A stock concentration of 10 mM is commonly used.
Q3: At what concentration is this compound typically used in cell culture experiments?
In published studies, this compound has been effectively used at a final concentration of 10 µM in various cell lines, including HeLa cells. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q4: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary reasons include:
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Improper Dilution: Directly adding a highly concentrated DMSO stock to the medium can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.
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High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
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Media Composition: Interactions with components in the cell culture medium, such as salts and proteins in serum, can reduce solubility.
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Temperature and pH: Suboptimal temperature or pH of the medium can negatively affect the solubility of the compound.
Q5: How can I distinguish between this compound precipitation and microbial contamination?
It is crucial to differentiate between a chemical precipitate and microbial contamination. This can be done through microscopic examination. Chemical precipitates often appear as amorphous or crystalline structures, while bacteria are typically uniform in shape and may be motile, and fungi can appear as filamentous hyphae or budding yeast. A change in the medium's color to yellow (acidic) can also indicate bacterial contamination.
Troubleshooting Guide: this compound Precipitation
If you observe a precipitate in your cell culture medium after adding this compound, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | Improper dilution of concentrated DMSO stock. | Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium in a separate tube. Mix thoroughly by gentle vortexing or inversion, and then add this intermediate dilution to the final culture volume. |
| Cold cell culture medium. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound. | |
| Delayed precipitation after incubation | Instability of the compound in the media over time. | Prepare fresh this compound-containing media for each experiment and use it immediately. Avoid storing the compound in diluted, aqueous solutions. |
| Interaction with serum proteins. | If your experiment allows, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. | |
| Precipitation at desired final concentration | The final concentration exceeds the solubility limit in your specific media. | Perform a dose-response experiment to determine the highest non-precipitating concentration of this compound for your cell line and media combination. |
| High final DMSO concentration | The volume of DMSO stock added is too high. | Ensure the final concentration of DMSO in your cell culture is non-toxic and does not exceed 0.5% (v/v), with an ideal concentration at or below 0.1%. This may require preparing a more concentrated stock solution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Working Concentration | 10 µM | |
| Recommended Stock Solution Solvent | DMSO | Inferred from common practice |
| Recommended Stock Solution Concentration | 10 mM | Inferred from common practice |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% - 0.5% (v/v) | General cell culture best practices |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions to minimize the risk of precipitation.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Sterile, pre-warmed (37°C) cell culture medium
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Vortex mixer
Procedure:
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Prepare 10 mM Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. c. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
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Prepare Final Working Solution (Example for 10 µM in 10 mL of media): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add 99 µL of pre-warmed (37°C) cell culture medium. c. Add 1 µL of the 10 mM this compound stock solution to the 99 µL of medium to create a 100 µM intermediate dilution. Mix gently by pipetting. d. Add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of pre-warmed cell culture medium to achieve a final concentration of 10 µM. e. Mix the final solution by gentle inversion. Do not vortex vigorously. f. Use the freshly prepared this compound-containing medium for your experiment immediately.
Note on DMSO Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to your control cells as is present in your this compound-treated cells.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in mTOR-independent autophagy.
Experimental Workflow
Caption: Recommended workflow for experiments involving this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers. | Semantic Scholar [semanticscholar.org]
Potential cytotoxicity of BRD5631 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of the small-molecule autophagy enhancer, BRD5631, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small-molecule probe derived from diversity-oriented synthesis that enhances autophagy.[1][2] It functions through a mammalian target of rapamycin (mTOR)-independent pathway.[1][2] this compound has been shown to affect cellular phenotypes associated with autophagy, such as protein aggregation, cell survival, and inflammatory cytokine production.[1]
Q2: Is there publicly available data on the cytotoxicity of this compound at high concentrations?
Q3: What are the standard assays to determine the cytotoxicity of a small molecule like this compound?
A3: Standard in vitro methods to assess cytotoxicity include cell viability assays, which measure cellular metabolic activity, and cytotoxicity assays, which quantify cell membrane integrity. Commonly used assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.
Q4: How does this compound's mechanism as an autophagy enhancer relate to potential cytotoxicity?
A4: Autophagy is a cellular process for degrading and recycling cellular components. While generally a pro-survival mechanism, excessive or prolonged autophagy can lead to a form of programmed cell death. The impact of autophagy modulation on cell viability is context-dependent, varying with cell type, stress conditions, and the concentration of the modulating compound. Therefore, it is crucial to evaluate the dose-dependent effects of this compound.
Troubleshooting Guides for Cytotoxicity Assays
MTT Assay Troubleshooting
Q: My untreated control cells in the MTT assay show low viability. What could be the cause?
A: This could be due to several factors:
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Suboptimal Cell Seeding Density: Too few cells will result in a low overall signal. Ensure you have optimized the cell seeding density for your specific cell line and plate format.
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Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Contamination (e.g., mycoplasma) can also affect cell health.
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Incorrect Incubation Times: Both the cell incubation period and the MTT incubation time should be optimized for your cell line.
Q: I am observing high background absorbance in my "no cell" control wells. How can I fix this?
A: High background can be caused by:
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Contamination of Reagents: Ensure all your reagents, especially the culture medium and MTT solution, are sterile and free of microbial contamination.
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Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium for the assay.
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Direct Reduction of MTT: The compound itself might directly reduce the MTT reagent. Include a control with media, MTT, and this compound (without cells) to check for this.
LDH Assay Troubleshooting
Q: The LDH levels in my positive control (lysed cells) are lower than expected. What went wrong?
A: Potential reasons for low positive control signal include:
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Incomplete Cell Lysis: Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis.
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LDH Instability: LDH is an enzyme and can lose activity if samples are not handled properly. Keep samples on ice and avoid repeated freeze-thaw cycles.
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Low Cell Number: An insufficient number of cells will result in a low amount of LDH release upon lysis.
Q: I am seeing high LDH release in my untreated control cells. What does this indicate?
A: High background LDH release suggests:
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Poor Cell Health: Stressed or dying cells will release LDH. Ensure your cell culture conditions are optimal.
-
Mechanical Cell Damage: Rough handling during pipetting or plate washing can damage cell membranes and cause LDH leakage.
-
Serum in Culture Medium: Some sera contain LDH, which can contribute to the background signal. It is advisable to use serum-free medium during the LDH release part of the experiment.
Data Presentation
As no specific public data is available for this compound, the following table is a template for researchers to summarize their own findings on the cytotoxicity of this compound at various concentrations.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) | Observations (e.g., Morphological Changes) |
| 0 (Vehicle Control) | 100 | 0 | Normal cell morphology |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed mTOR-independent signaling pathway for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with BRD5631 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments involving the small molecule autophagy enhancer, BRD5631. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule probe derived from diversity-oriented synthesis that enhances autophagy through an mTOR-independent pathway.[1][2] This means it can induce autophagy without inhibiting the master regulator of cell growth and metabolism, mTOR. Its mechanism of action may involve novel proteins and pathways, making it a valuable tool for studying autophagy regulation.[1][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: Successful treatment with this compound has been shown to modulate several disease-associated phenotypes in a variety of cell types.[1] These effects include:
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Increased formation of LC3-II and GFP-LC3 puncta, markers of autophagosome formation.
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Clearance of protein aggregates, such as mutant huntingtin (eGFP-HDQ74).
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Enhanced clearance of intracellular bacteria.
-
Suppression of IL-1β secretion in cells with the Crohn's disease-associated ATG16L1 (T300A) allele.
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Reduction of apoptosis in neuronal models of Niemann-Pick Type C1 disease.
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system. Based on published data, a concentration of 10 µM has been shown to be effective in several assays.
Q4: I am not observing the expected induction of autophagy. What could be the reason?
A4: Several factors could contribute to a lack of autophagic induction. These include issues with the compound itself, such as solubility or stability, or problems with the experimental setup, such as the cell line or the assay being used. Refer to the troubleshooting guides below for a systematic approach to resolving this issue.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Autophagy
If you are observing variable or no induction of autophagy (e.g., no increase in LC3-II levels or GFP-LC3 puncta), consider the following potential causes and troubleshooting steps.
Potential Cause 1: Compound Insolubility
This compound, like many small molecules, may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: The first step should be to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.
-
Optimize Final Solvent Concentration: When diluting the stock into your experimental medium, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. A clear, particle-free solution indicates good solubility at that concentration.
-
Consider pH Adjustment: For ionizable compounds, adjusting the pH of the medium can sometimes improve solubility, but ensure the pH is compatible with your biological system.
-
Potential Cause 2: Compound Instability
The stability of this compound in solution can be affected by storage conditions and handling.
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C in amber glass vials or polypropylene tubes to protect from light and prevent adherence to the container.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment.
-
Check for Degradation: A change in the color of the solution may indicate chemical degradation or oxidation.
-
Potential Cause 3: Cell Line and Passage Number
The autophagic response can vary between different cell lines and even with the passage number of the same cell line.
-
Troubleshooting Steps:
-
Use a Positive Control: Include a known autophagy inducer (e.g., rapamycin for mTOR-dependent autophagy, or starvation) to confirm that your cells are capable of undergoing autophagy.
-
Monitor Passage Number: Use cells with a low passage number and be consistent with the passage number used across experiments.
-
Cell Line Authentication: Ensure your cell line is what it is purported to be and is free from contamination.
-
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
If you observe significant cell death or phenotypes that are inconsistent with the known on-target effects of this compound, you may be encountering off-target effects.
Potential Cause 1: High Compound Concentration
Using a concentration that is too high can lead to off-target effects and cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration required for the desired on-target effect and use concentrations at or slightly above the EC50.
-
Assess Cell Viability: Concurrently measure cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) across the dose-response range.
-
Potential Cause 2: Off-Target Engagement
The compound may be interacting with other proteins in the cell, leading to unintended biological consequences.
-
Troubleshooting Steps:
-
Validate with a Secondary Modulator: Use a structurally different small molecule that also induces mTOR-independent autophagy to see if the phenotype is recapitulated.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing or knocking down the intended target to confirm the observed effect is on-target.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration (GFP-LC3 Puncta) | 10 µM | HeLa cells | |
| Effective Concentration (IL-1β Secretion) | 10 µM | THP-1 cells | |
| Effective Concentration (NPC1 Cell Death Rescue) | 10 µM | hiPSC-derived neurons |
Experimental Protocols
GFP-LC3 Puncta Formation Assay
This protocol is adapted from studies characterizing this compound.
-
Cell Plating: Plate HeLa cells stably expressing GFP-LC3 in a 384-well plate at a density of 5,000 cells per well.
-
Compound Treatment: The following day, treat the cells with this compound at various concentrations (e.g., in an 8-point dose-response curve) for 4 hours. Include a DMSO vehicle control and a positive control (e.g., rapamycin).
-
Cell Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell indicates autophagy induction.
Visualizations
Caption: mTOR-independent autophagy induction by this compound.
Caption: Workflow for troubleshooting inconsistent this compound results.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
Improving the efficacy of BRD5631 in experiments
Welcome to the technical support center for BRD5631. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small-molecule probe discovered through diversity-oriented synthesis that enhances autophagy.[1][2] Its primary mechanism is the induction of autophagy through a pathway that is independent of mTOR (mechanistic target of rapamycin), a central regulator of cell growth and autophagy.[1][3][4] This makes it a valuable tool for studying autophagy in contexts where mTOR signaling is not modulated.
Q2: In which research areas and cellular models has this compound been applied? A2: this compound has been shown to affect various cellular disease phenotypes linked to autophagy. Key applications include reducing protein aggregation (e.g., mutant huntingtin), enhancing the clearance of intracellular bacteria (e.g., Salmonella), suppressing inflammatory cytokine production (e.g., IL-1β), and promoting cell survival in models of neurodegenerative diseases like Niemann-Pick Type C1. It has been used in various cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), and human induced pluripotent stem cell (hiPSC)-derived neurons.
Q3: Is this compound an inhibitor of the mTOR pathway? A3: No, this compound is not a direct inhibitor of the mTOR signaling pathway. Studies have shown that at effective concentrations (e.g., 10 µM), it does not significantly affect the phosphorylation levels of mTOR-dependent proteins like S6K1 or ULK1. This distinguishes it from other common autophagy inducers like rapamycin.
Q4: What is the recommended working concentration and incubation time for this compound? A4: The optimal concentration and time can vary by cell type and experimental endpoint. However, a concentration of 10 µM is frequently used and has been shown to be effective in assays such as GFP-LC3 punctae formation and reducing IL-1β secretion. Incubation times typically range from 4 hours for observing initial autophagy induction to 48 hours for studying the clearance of protein aggregates. A dose-response experiment is always recommended to determine the optimal conditions for your specific model.
Q5: Are there known limitations or challenges when using this compound? A5: Yes. While a potent research tool, this compound is reported to be not well-tolerated in vivo. Additionally, its chemical structure, which includes a lipophilic group and a basic amine, suggests a potential for lysosomotropism, where the compound accumulates in lysosomes and could interfere with their function. Researchers should also be aware that this compound can increase p62 transcript levels, which can complicate the interpretation of p62 protein levels as a marker for autophagic flux.
Troubleshooting Guide
Q1: I am not observing an increase in LC3-II or GFP-LC3 puncta after this compound treatment. What could be the issue? A1: Several factors could contribute to this observation.
-
Suboptimal Concentration: Ensure you are using an appropriate concentration for your cell type. Perform a dose-response curve (e.g., 1 µM to 20 µM) to find the optimal concentration.
-
Incubation Time: Autophagy is a dynamic process. A 4-hour treatment is often sufficient to see LC3-II accumulation, but the peak may occur at a different time in your system. A time-course experiment is advisable.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect basal autophagy levels and cellular responses.
-
Reagent Quality: Confirm the integrity and purity of your this compound stock. Prepare fresh dilutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.
-
Controls: Always include a positive control (e.g., starvation, rapamycin) to ensure your assay system is working and a vehicle control (e.g., DMSO) to establish a baseline.
Q2: My p62/SQSTM1 protein levels are increasing after this compound treatment. Does this mean autophagy is blocked? A2: Not necessarily. While a decrease in p62 is often used as a marker for successful autophagic degradation, this compound has been shown to cause a transcriptional up-regulation of p62. This can lead to an overall increase in p62 protein levels even when autophagic flux is enhanced. Therefore, relying solely on p62 levels can be misleading. To get an accurate measure of autophagic flux, it is critical to perform an LC3 turnover assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) or to use a tandem fluorescent mCherry-GFP-LC3 reporter.
Q3: I am observing significant cytotoxicity in my experiments. How can I reduce cell death? A3: Cytotoxicity can be a concern, especially at higher concentrations or with prolonged exposure.
-
Optimize Concentration: The first step is to perform a cytotoxicity assay (e.g., LDH release or a viability stain) alongside a dose-response curve for autophagy induction. Select the lowest concentration that gives a robust autophagic response with minimal cell death.
-
Check Lysosomal Health: Due to its chemical properties, this compound may have off-target effects on lysosomes. You can assess lysosomal integrity and function using assays like LysoTracker staining or the DQ-BSA assay for lysosomal proteases.
-
Reduce Incubation Time: Consider whether a shorter treatment duration is sufficient to achieve your desired biological effect.
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| GFP-LC3 Punctae Formation | HeLa | 10 µM | 4 hours | Increased GFP punctae per cell | |
| Mutant Huntingtin Clearance | Atg5+/+ MEFs | 10 µM | 48 hours | Reduced percentage of cells with eGFP-HDQ74 aggregates | |
| IL-1β Secretion | THP-1 Macrophages | 10 µM | 24 hours | Decreased IL-1β secretion | |
| Bacterial Clearance | HeLa | 10 µM | 3 hours (pretreatment) | Reduced Salmonella replication | |
| NPC1 Neuron Viability | hiPSC-derived Neurons | 10 µM | 3 days | Reduced TUNEL-positive cell death |
Table 2: Summary of this compound Effects on Cellular Phenotypes
| Cellular Phenotype | Model System | Key Result | Reference |
| Protein Aggregation | Cells expressing eGFP-HDQ74 | Promotes clearance of mutant huntingtin aggregates in an autophagy-dependent manner. | |
| Bacterial Replication | Salmonella-infected HeLa cells | Enhances bacterial clearance and colocalization with LC3. | |
| Inflammation | LPS-stimulated macrophages | Suppresses IL-1β secretion in an autophagy-dependent manner. | |
| Neurodegeneration | hiPSC-derived neuronal model of Niemann-Pick Type C1 | Rescues impairment of autophagic flux and reduces apoptosis. |
Diagrams and Pathways
Caption: this compound induces autophagy via an mTOR-independent pathway.
Caption: Experimental workflow for measuring autophagic flux.
Caption: Troubleshooting decision tree for this compound experiments.
Key Experimental Protocols
Protocol 1: GFP-LC3 Puncta Formation Assay
This assay quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Methodology:
-
Cell Plating: Plate HeLa cells stably expressing GFP-LC3 in 384-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 8-point dose curve starting from 20 µM) or a vehicle control (DMSO). Include a positive control like PI-103 (2.5 µM) or starvation.
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Cell Staining and Fixation:
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Add Hoechst stain to visualize nuclei.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
-
Imaging: Acquire images using a high-content fluorescence microscope. Capture both the GFP (LC3) and DAPI (nuclei) channels.
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number of GFP punctae per cell. An increase in the average number of punctae per cell indicates autophagy induction.
Protocol 2: Autophagic Flux Assay by Western Blot
This protocol measures autophagic flux by assessing the accumulation of the lipidated form of LC3 (LC3-II) in the presence of a lysosomal inhibitor.
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa, MEFs) in 6-well plates and grow to 70-80% confluency.
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle (DMSO)
-
This compound (e.g., 10 µM)
-
Bafilomycin A1 (BafA1, 100 nM)
-
This compound + BafA1
-
-
Incubation: Treat cells with this compound or vehicle for a total of 4 hours. For the final 2 hours of incubation, add BafA1 to the respective wells.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. Autophagic flux is determined by comparing the LC3-II levels between the BafA1-treated and the this compound + BafA1-treated samples. A significant increase in LC3-II in the co-treated sample compared to BafA1 alone indicates that this compound increases the rate of autophagosome formation.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Negative Controls for Autophagy Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and troubleshooting negative controls for autophagy assays, with a focus on experiments involving novel inducers like BRD5631.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an autophagy experiment?
A1: Robust autophagy experiments require multiple negative controls to ensure the observed effects are specific to the autophagy pathway. Essential controls can be categorized as either genetic or pharmacological.
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Genetic Controls: These involve the use of cell lines or organisms with targeted disruption of key autophagy-related genes (ATGs). Knockdown or knockout of genes like ATG5, ATG7, or Beclin-1 provides the most definitive evidence that a process is autophagy-dependent.[1]
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Pharmacological Controls: These utilize chemical inhibitors that block autophagy at different stages.[2] It's crucial to use these in conjunction with genetic controls for validation.[1]
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Vehicle Controls: The solvent used to dissolve the experimental compound (e.g., this compound) should always be tested alone to account for any non-specific effects.
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Transfection/Transduction Controls: When using fluorescently-tagged proteins like GFP-LC3, it's important to have controls for the transfection or transduction process itself, as these procedures can induce stress and artifactual puncta formation. A mock transfection and a non-autophagy-related fluorescent protein can serve as valuable controls.
Q2: How do I choose the right negative control for my specific autophagy inducer (e.g., this compound)?
A2: The choice of negative control depends on the specific question being asked and the experimental system. A multi-pronged approach is always recommended.
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For validating a novel inducer: Start by confirming that the effect of your inducer is blocked by both pharmacological inhibitors and genetic knockdown of core autophagy genes.
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To pinpoint the stage of autophagy affected: Use inhibitors that act at different stages of the pathway (see table below). For instance, if this compound's effect is blocked by an early-stage inhibitor like 3-MA but not a late-stage inhibitor like Bafilomycin A1, it suggests the compound acts early in the pathway.
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Consider potential off-target effects: Be aware that pharmacological inhibitors can have off-target effects. For example, 3-methyladenine (3-MA) can inhibit both class I and class III PI3K, with opposing effects on autophagy under different nutrient conditions.
Q3: What are some common pitfalls to avoid when using negative controls in autophagy assays?
A3:
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Ignoring autophagic flux: A static measurement of autophagosomes can be misleading. An accumulation of autophagosomes could indicate either induction of autophagy or a blockage in their degradation. Assays to measure autophagic flux are crucial.
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Incorrect inhibitor concentrations and timing: Using pharmacological inhibitors at inappropriate concentrations or for extended periods can lead to non-specific effects and toxicity. It is critical to perform dose-response and time-course experiments to determine the optimal conditions.
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Overexpression artifacts: Overexpression of tagged proteins like GFP-LC3 can lead to the formation of protein aggregates that are independent of autophagy. Using stable cell lines with low expression levels or validating findings with endogenous protein detection is recommended.
Q4: My negative control is showing unexpected results. What should I do?
A4: Unexpected results from negative controls can be informative. Here’s a troubleshooting guide:
| Problem | Possible Cause | Troubleshooting Steps |
| Pharmacological inhibitor does not block autophagy induction. | Inhibitor is inactive or used at a suboptimal concentration. | Test a fresh batch of the inhibitor. Perform a dose-response curve to find the optimal concentration. |
| The autophagy induction mechanism is independent of the inhibitor's target. | Use an inhibitor with a different mechanism of action. Confirm with genetic controls (e.g., ATG5 siRNA). | |
| Genetic knockdown of an ATG gene does not block autophagy. | Incomplete knockdown. | Verify knockdown efficiency by Western blot or qPCR. Try a different siRNA/shRNA sequence or a knockout cell line. |
| An alternative, non-canonical autophagy pathway is being activated. | Investigate the involvement of other ATG genes. | |
| Vehicle control induces autophagy. | The solvent is causing cellular stress. | Test a different, less toxic solvent. Lower the concentration of the solvent. |
| Negative control cells (e.g., ATG5 knockout) show puncta. | The puncta are protein aggregates and not autophagosomes. | Co-stain with p62/SQSTM1, a protein that targets cargo to autophagosomes. True autophagosomes should colocalize. |
Troubleshooting Guides
Guide 1: Validating a Novel Autophagy Inducer (e.g., this compound)
This guide outlines the workflow for confirming that a novel compound induces autophagy through a canonical pathway.
Caption: Workflow for validating a novel autophagy inducer.
Guide 2: Distinguishing Autophagy Induction from Blockade
An increase in LC3-II levels can signify either increased autophagosome formation or decreased degradation. This workflow helps to differentiate between these two possibilities.
Caption: Decision tree for interpreting increased LC3-II levels.
Data Presentation
Table 1: Common Pharmacological Inhibitors of Autophagy
| Inhibitor | Mechanism of Action | Stage of Inhibition | Common Working Concentration | Potential Off-Target Effects |
| 3-Methyladenine (3-MA) | Inhibits Class III PI3K (Vps34) | Early (Autophagosome formation) | 5-10 mM | Can also inhibit Class I PI3K, potentially inducing autophagy. |
| Wortmannin | Irreversible pan-PI3K inhibitor | Early (Autophagosome formation) | 100-500 nM | Inhibits both Class I and Class III PI3K. |
| Bafilomycin A1 | Inhibits V-ATPase, preventing lysosomal acidification | Late (Autophagosome-lysosome fusion) | 10-100 nM | Can affect other acidic organelles and endosomal trafficking. |
| Chloroquine (CQ) | Raises lysosomal pH, inhibiting lysosomal hydrolases | Late (Degradation) | 25-50 µM | Can affect Golgi organization and endosomal trafficking. |
Experimental Protocols
Protocol 1: LC3 Turnover Assay (Autophagic Flux) by Western Blot
This protocol measures the rate of LC3-II degradation, providing a dynamic measure of autophagic activity.
Materials:
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Cell culture reagents
-
This compound
-
Bafilomycin A1 (or other lysosomal inhibitor)
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Lysis buffer (e.g., RIPA)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: anti-LC3, anti-actin (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Seed cells and allow them to adhere overnight.
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Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the desired time. Include vehicle-only and inhibitor-only controls.
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Lyse the cells and quantify protein concentration.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against LC3 and a loading control.
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Incubate with the appropriate HRP-conjugated secondary antibody.
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Develop the blot using a chemiluminescent substrate and image.
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Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A significant increase in LC3-II in the presence of the inhibitor indicates active autophagic flux.
Protocol 2: Genetic Knockdown using siRNA
This protocol describes the use of siRNA to transiently reduce the expression of a key autophagy gene.
Materials:
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Cells
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siRNA targeting a core ATG gene (e.g., ATG5)
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Non-targeting (scrambled) siRNA control
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Transfection reagent (e.g., Lipofectamine)
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Opti-MEM or other serum-free medium
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Reagents for Western blot or qPCR to validate knockdown
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
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Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).
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After the incubation period, treat the cells with this compound or vehicle.
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Perform the desired autophagy assay (e.g., LC3 Western blot, GFP-LC3 imaging).
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Validation: In parallel, lyse a set of transfected cells to confirm knockdown of the target protein by Western blot or qPCR.
Signaling Pathway Diagram
Simplified Mammalian Autophagy Signaling Pathway
This diagram illustrates the core regulatory components of the autophagy pathway, highlighting key points of intervention for negative controls.
Caption: Core components of the mammalian autophagy pathway.
References
Common pitfalls to avoid when using BRD5631
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using BRD5631, a small-molecule enhancer of mTOR-independent autophagy.[1][2][3][4] This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule probe derived from diversity-oriented synthesis that has been identified as an enhancer of autophagy.[1] Its primary mechanism of action is the induction of autophagy through a pathway that is independent of the mammalian target of rapamycin (mTOR). This is in contrast to well-known autophagy inducers like rapamycin that function by inhibiting mTOR. The precise molecular target of this compound has not yet been fully elucidated.
Q2: What are the main applications of this compound in research?
A2: this compound is a valuable tool for studying the roles of mTOR-independent autophagy in various cellular processes and disease models. It has been shown to modulate cellular phenotypes associated with diseases linked to autophagy, including:
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Protein aggregation: Promoting the clearance of aggregate-prone proteins, such as mutant huntingtin.
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Neurodegenerative disease models: Reducing apoptosis in neuronal models of Niemann-Pick type C1 disease.
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Infection and immunity: Enhancing the clearance of intracellular bacteria (xenophagy) and suppressing inflammatory cytokine production (e.g., IL-1β).
-
Crohn's disease: Rescuing defects in bacterial colocalization with LC3 and suppressing IL-1β production in cells with the Crohn's disease-associated ATG16L1 (T300A) allele.
Q3: How should I prepare and store this compound?
A3: For optimal results, dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock into your cell culture medium to the desired final concentration. It is recommended to keep the final DMSO concentration in your experiment below 0.1% to minimize solvent-induced artifacts. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What is a typical working concentration for this compound?
A4: A concentration of 10 µM has been shown to be effective for inducing autophagy in several cell lines, including HeLa cells and mouse embryonic fibroblasts (MEFs). However, the optimal concentration may vary depending on the cell type and the specific experimental context. It is advisable to perform a dose-response experiment to determine the optimal working concentration for your system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak induction of autophagy (e.g., no increase in GFP-LC3 puncta). | 1. Suboptimal concentration of this compound: The effective concentration can be cell-type dependent. 2. Incorrect incubation time: Autophagy is a dynamic process, and the peak response time can vary. 3. Cell health: Unhealthy or senescent cells may have a compromised autophagic response. | 1. Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time. 3. Ensure cells are healthy, within a low passage number, and plated at an appropriate density. |
| Unexpected increase in p62/SQSTM1 protein levels after this compound treatment. | Transcriptional upregulation of p62: this compound has been shown to increase the transcript level of p62, which can mask its degradation by autophagy. This complicates the use of p62 as a marker for autophagic flux with this compound. | 1. Do not rely solely on p62 levels to measure autophagic flux. 2. Use multiple assays to assess autophagy, such as monitoring LC3-II levels by Western blot, quantifying GFP-LC3 puncta, and performing autophagic flux assays (e.g., using lysosomal inhibitors like Bafilomycin A1 or Chloroquine). |
| Observed cytotoxicity or changes in cell morphology. | 1. High concentration of this compound: Although generally showing low cytotoxicity at 10 µM, higher concentrations may be toxic to sensitive cell lines. 2. High final DMSO concentration: The solvent for the stock solution can be toxic at higher concentrations. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. 2. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle control (DMSO only) in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Factors such as cell density, passage number, and serum quality can affect the autophagic response. 2. Instability of diluted this compound: The compound may not be stable for extended periods in cell culture medium. | 1. Standardize your cell culture procedures, including seeding density and passage number. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: Effective Concentrations and Observed Effects
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| HeLa (stably expressing GFP-LC3) | 10 µM | 4 hours | GFP-LC3 Puncta Formation | Significant increase in GFP-LC3 puncta per cell. | |
| Mouse Embryonic Fibroblasts (MEFs, Atg5+/+) | 10 µM | 48 hours | Western Blot | Substantial increase in LC3-II levels. | |
| Mouse Embryonic Fibroblasts (MEFs, Atg5+/+) | 10 µM | 48 hours | eGFP-HDQ74 Aggregate Clearance | Significant reduction in the number of cells with mutant huntingtin aggregates. | |
| NPC1 hiPSC-derived neurons | 10 µM | 3 days | TUNEL Assay | Significant reduction in cell death. | |
| Immortalized murine bone marrow-derived macrophages | 10 µM | 24 hours | ELISA | Reduction in IL-1β secretion. |
Table 2: Cytotoxicity Profile
| Cell Line | Concentration | Incubation Time | Assay | Cytotoxicity Observation | Reference |
| HeLa | 10 µM | 72 hours | CellTiter-Glo | <10% effect on cell viability. | |
| Host cells for bacterial replication assay | 10 µM | Not specified | Not specified | No cytotoxicity observed at the concentration used for the clearance assay. |
Experimental Protocols
GFP-LC3 Puncta Formation Assay
This protocol is for monitoring the induction of autophagy by quantifying the formation of GFP-LC3 puncta.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., HeLa-GFP-LC3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Rapamycin or starvation medium)
-
Negative control (DMSO)
-
96-well imaging plates (black, clear bottom)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed GFP-LC3 expressing cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A final concentration of 10 µM is a good starting point. Include wells for positive and negative controls.
-
Carefully remove the old medium and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time (e.g., 4 hours).
-
Image the cells using a fluorescence microscope. Acquire images from multiple fields per well.
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. An increase in the number of puncta per cell indicates autophagy induction.
Autophagic Flux Assay using Lysosomal Inhibitors
This assay distinguishes between an increase in autophagosome formation and a blockage in lysosomal degradation.
Materials:
-
Same as for the GFP-LC3 Puncta Formation Assay
-
Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM final concentration)
Procedure:
-
Follow steps 1-3 of the GFP-LC3 Puncta Formation Assay protocol.
-
For each concentration of this compound and controls, prepare two sets of wells.
-
To one set of wells, add the medium containing this compound or controls.
-
To the second set of wells, add the medium containing this compound or controls plus the lysosomal inhibitor (e.g., Bafilomycin A1).
-
Incubate for the desired time (e.g., 4 hours).
-
Image and quantify the GFP-LC3 puncta as described above.
-
Interpretation: A further increase in GFP-LC3 puncta in the presence of the lysosomal inhibitor compared to this compound alone indicates an active autophagic flux (i.e., this compound is inducing the formation of new autophagosomes that would normally be degraded).
DQ-BSA Assay for Lysosomal Degradation
This assay assesses whether this compound disrupts lysosomal proteolytic function.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DQ™ Red BSA (or DQ™ Green BSA)
-
This compound stock solution (10 mM in DMSO)
-
Positive control for lysosomal inhibition (e.g., Bafilomycin A1 or Chloroquine)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for imaging or plate reader analysis.
-
Allow cells to adhere overnight.
-
Pre-load cells with DQ-BSA by incubating them in a medium containing 10 µg/mL DQ-BSA for 1-2 hours.
-
Wash the cells three times with PBS to remove excess DQ-BSA.
-
Add fresh medium containing this compound at the desired concentration, or controls.
-
Incubate for the desired treatment time.
-
Measure the fluorescence intensity. An increase in fluorescence indicates the cleavage of DQ-BSA by active lysosomal proteases.
-
Interpretation: this compound has been shown not to reduce the number or intensity of DQ-BSA puncta, suggesting it does not broadly disrupt lysosomal function. A decrease in fluorescence would suggest potential lysosomal impairment.
Cell Viability Assay
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well plates (white or clear, depending on the assay)
-
Luminometer or absorbance plate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include wells for untreated and positive controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the specific assay.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mTOR-independent autophagy pathway induced by this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
Validation & Comparative
A Comparative Guide to Autophagy Inducers: BRD5631 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autophagy inducer BRD5631 with other well-established autophagy-inducing compounds. This analysis is supported by available experimental data and detailed methodologies to aid in the selection of appropriate tools for autophagy research.
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is a critical target in various physiological and pathological contexts, including neurodegenerative diseases, cancer, and infectious diseases. The discovery and characterization of small molecules that can modulate this pathway are of significant interest. This guide focuses on this compound, a novel mTOR-independent autophagy inducer, and compares its performance with other widely used inducers: the mTOR-dependent activators rapamycin and Torin 1, and the mTOR-independent compounds SMER28 and trehalose.
Mechanism of Action and Signaling Pathways
The induction of autophagy can be broadly categorized into mTOR-dependent and mTOR-independent pathways.
mTOR-Dependent Autophagy Induction: The mammalian target of rapamycin (mTOR) is a central kinase that suppresses autophagy under nutrient-rich conditions.[1] Inhibition of mTOR complex 1 (mTORC1) is a well-established mechanism for inducing autophagy.[1]
-
Rapamycin: This macrolide antibiotic allosterically inhibits mTORC1 by forming a complex with FKBP12.[2]
-
Torin 1: As an ATP-competitive inhibitor, Torin 1 more completely inhibits mTORC1 and also mTORC2, leading to a more robust induction of autophagy compared to rapamycin.[3]
mTOR-Independent Autophagy Induction: Several alternative pathways can trigger autophagy without directly inhibiting the mTOR signaling cascade.
-
This compound: Identified through a high-throughput screen of a diversity-oriented synthesis library, this compound enhances autophagy through an mTOR-independent mechanism.[4] While its precise molecular target is currently unknown, it has been shown not to affect the phosphorylation of mTORC1 substrates.
-
SMER28: This small molecule was also identified in a screen for autophagy enhancers. Recent studies suggest that SMER28 may induce autophagy through the direct inhibition of the p110δ subunit of phosphoinositide 3-kinase (PI3K).
-
Trehalose: This natural disaccharide is thought to induce autophagy by activating the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation is mediated through lysosomal stress and is independent of mTOR.
Comparative Performance of Autophagy Inducers
A direct quantitative comparison of these compounds from a single head-to-head study is not currently available in the published literature. The following tables summarize available data on their efficacy and potency from various studies. It is important to note that experimental conditions such as cell type, treatment duration, and assay methods can significantly influence the results.
| Compound | Mechanism of Action | Typical Working Concentration | Key Cellular Effects | Reference |
| This compound | mTOR-independent | 10 µM | Induces GFP-LC3 puncta formation, increases LC3-II levels, promotes clearance of mutant huntingtin. | |
| Rapamycin | mTOR-dependent (allosteric mTORC1 inhibitor) | 10 nM - 1 µM | Induces autophagosome formation, decreases p62 levels, arrests cell cycle. | |
| Torin 1 | mTOR-dependent (ATP-competitive mTOR inhibitor) | 250 nM - 1 µM | Potent induction of autophagy, inhibits mTORC1 and mTORC2. | |
| SMER28 | mTOR-independent (PI3K p110δ inhibitor) | 10 - 50 µM | Increases autophagosome synthesis, enhances clearance of mutant huntingtin and α-synuclein. | |
| Trehalose | mTOR-independent (TFEB activator) | 100 mM (in some studies) | Induces autophagy, promotes clearance of aggregate-prone proteins. |
Table 1: General Characteristics of Selected Autophagy Inducers.
| Compound | Cell Line | Assay | Metric | Result | Reference |
| This compound | HeLa-GFP-LC3 | GFP-LC3 Puncta | EC50 | ~5 µM | |
| This compound | Atg5+/+ MEFs | Western Blot | LC3-II Levels | Substantial increase at 10 µM | |
| This compound | Atg5+/+ MEFs | Western Blot | p62 Levels | Increased at 10 µM | |
| Rapamycin | Various | Western Blot | LC3-II/LC3-I Ratio | Dose-dependent increase | |
| Rapamycin | Various | Western Blot | p62 Levels | Decrease | |
| Torin 1 | Various | Western Blot | LC3-II Levels | More potent increase than rapamycin | |
| SMER28 | U-2 OS | Microscopy | LC3 & p62 Puncta | Significant increase at 50 µM | |
| Trehalose | NSC34 | Microscopy | TFEB Nuclear Translocation | Significant increase |
Table 2: Summary of Quantitative Data on Autophagy Induction. Note: Direct comparison of absolute values is not recommended due to variations in experimental setups.
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in this guide.
GFP-LC3 Puncta Formation Assay (High-Throughput Screening for this compound)
This assay is used to quantify the formation of autophagosomes, which appear as fluorescent puncta in cells stably expressing GFP-LC3.
-
Cell Seeding: HeLa cells stably expressing GFP-LC3 are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with compounds at various concentrations for a specified duration (e.g., 4 hours for the this compound screen).
-
Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are counterstained with a DNA dye like Hoechst.
-
Imaging: Plates are imaged using an automated high-content fluorescence microscope.
-
Image Analysis: An automated image analysis software is used to identify individual cells and quantify the number of GFP-LC3 puncta per cell.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value for puncta formation.
Western Blot Analysis for LC3 and p62
This method is used to measure the levels of key autophagy-related proteins.
-
Cell Lysis: Cells are treated with autophagy inducers for the desired time, then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62, followed by incubation with a corresponding HRP-conjugated secondary antibody. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software. The ratio of LC3-II to LC3-I or the level of p62 normalized to the loading control is calculated.
Autophagic Flux Measurement
To distinguish between an increase in autophagosome formation and a blockage in their degradation, autophagic flux is measured. This is typically done by comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor indicates an active autophagic flux.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the discussed autophagy inducers and a typical experimental workflow for their characterization.
Caption: mTOR-Dependent Autophagy Pathway.
Caption: mTOR-Independent Autophagy Pathways.
Caption: Experimental Workflow for Autophagy Inducer Characterization.
Conclusion
This compound represents a valuable tool for studying mTOR-independent autophagy. Its distinct mechanism of action, which is still under investigation, sets it apart from classical autophagy inducers like rapamycin and Torin 1. While a direct, comprehensive quantitative comparison with other mTOR-independent inducers such as SMER28 and trehalose is needed, the available data suggests that this compound is a potent inducer of autophagy. The observation that this compound can increase p62 levels warrants further investigation into its effects on autophagic flux and gene transcription. Future studies aimed at identifying the direct molecular target of this compound will be crucial for a complete understanding of its mechanism and for its potential development as a therapeutic agent. This guide provides a framework for researchers to understand the current landscape of autophagy inducers and to design experiments that will further elucidate the roles of these compounds in health and disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BRD5631 and Rapamycin in the Modulation of Autophagy
For researchers and drug development professionals, the precise modulation of autophagy, a critical cellular recycling process, holds immense therapeutic potential. Two key compounds, BRD5631 and the well-established drug rapamycin, offer distinct approaches to inducing this pathway. This guide provides a comprehensive comparison of their mechanisms, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
This compound is a novel small molecule that enhances autophagy through a mechanism independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1][2] In contrast, rapamycin is a widely used immunosuppressant and anticancer agent that induces autophagy by directly inhibiting mTOR complex 1 (mTORC1).[3][4][5] This fundamental difference in their mode of action has significant implications for their cellular effects and potential therapeutic applications.
Mechanism of Action: Two Divergent Paths to Autophagy
Rapamycin's mechanism is well-characterized. It forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits the kinase activity of mTORC1. This inhibition relieves the suppressive phosphorylation of key autophagy-initiating proteins, such as ULK1 and ATG13, leading to the formation of autophagosomes.
This compound, on the other hand, operates through a less-defined, mTOR-independent pathway. Studies have shown that it does not affect the phosphorylation of mTORC1 substrates, indicating a distinct mechanism of action. While the precise molecular target of this compound is still under investigation, its ability to induce autophagy without interfering with the multifaceted signaling network of mTOR makes it a valuable tool for dissecting the complexities of autophagy regulation.
Comparative Performance: An Analysis of Autophagy Induction
The efficacy of autophagy inducers is typically assessed by monitoring the levels of key autophagic markers, primarily the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of the autophagy receptor p62/SQSTM1.
| Compound | Mechanism | Key Cellular Effects |
| This compound | mTOR-Independent Autophagy Induction | Induces LC3-II accumulation and autophagosome formation without inhibiting mTOR signaling. |
| Rapamycin | mTOR-Dependent Autophagy Induction | Inhibits mTORC1, leading to increased LC3-II levels and degradation of p62. |
Quantitative Data Summary:
| Marker | This compound | Rapamycin | Reference |
| LC3-II/LC3-I Ratio | Dose-dependent increase in LC3-II levels observed. | Significant increase in the LC3-II/LC3-I ratio. | (this compound), (Rapamycin) |
| p62/SQSTM1 Levels | Significant decrease in p62 levels, indicating enhanced autophagic flux. | (Rapamycin) | |
| GFP-LC3 Puncta | Dose-dependent increase in the number of GFP-LC3 puncta per cell. | Increased number of GFP-LC3 puncta, indicative of autophagosome formation. | (this compound), (Rapamycin) |
Note: The quantitative data presented is a synthesis from multiple studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways
The distinct mechanisms of this compound and rapamycin are best visualized through their respective signaling pathways.
Caption: mTOR-Dependent Autophagy Pathway.
Caption: mTOR-Independent Autophagy Pathway.
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
LC3 Western Blotting for Autophagy Flux
Objective: To quantify the conversion of LC3-I to LC3-II as a measure of autophagosome formation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, rapamycin, or vehicle control for the desired time course. To measure autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or chloroquine (50 µM) should be added to a parallel set of wells for the last 2-4 hours of the treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C. After washing with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is calculated to determine the level of autophagosome accumulation. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay
Objective: To measure the degradation of p62 as an indicator of autophagic flux.
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as for the LC3 Western blotting experiment.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 Western blotting experiment.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against p62/SQSTM1 (1:1000 dilution) overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize and quantify the p62 band intensity. A decrease in p62 levels upon treatment with an autophagy inducer indicates efficient autophagic flux.
Experimental Workflow
Caption: Autophagy Assay Workflow.
Conclusion
This compound and rapamycin represent two distinct and valuable tools for the induction of autophagy. Rapamycin, with its well-defined mTOR-dependent mechanism, serves as a robust and widely used positive control. This compound, however, offers a unique opportunity to explore mTOR-independent autophagy, which may provide therapeutic advantages by avoiding the pleiotropic effects of mTOR inhibition. The choice between these compounds will ultimately depend on the specific research question and the desired cellular context. For studies aiming to dissect the nuances of autophagy regulation or to identify novel therapeutic targets, this compound is an exciting new tool. For inducing a strong and well-characterized autophagic response, rapamycin remains a reliable standard.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. Rapamycin regulates macrophage activation by inhibiting NLRP3 inflammasome-p38 MAPK-NFκB pathways in autophagy- and p62-dependent manners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of BRD5631: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a comprehensive comparison of BRD5631, a novel small-molecule autophagy enhancer, with alternative approaches, supported by available experimental data. We delve into its mechanism of action, present key validation experiments in easily comparable formats, and provide detailed experimental protocols.
This compound is a small-molecule probe derived from diversity-oriented synthesis that has been identified as an enhancer of autophagy, the cellular process of degradation and recycling of damaged organelles and proteins.[1][2][3] A key feature of this compound is its ability to induce autophagy through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1][2] This mTOR-independent activity distinguishes it from well-known autophagy inducers like rapamycin and its analogs, potentially offering a more targeted approach with fewer side effects related to mTOR inhibition.
On-Target Validation: Autophagy-Dependent Effects
The primary validation of this compound's on-target effect relies on demonstrating that its cellular activities are dependent on a functional autophagy pathway. This is typically achieved by comparing its effects in wild-type cells with those in cells deficient for essential autophagy genes, such as Atg5.
Table 1: Effect of this compound on Cellular Phenotypes in Autophagy-Competent vs. Autophagy-Deficient Cells
| Cellular Phenotype | Assay | Cell Type | Effect of this compound in Atg5+/+ (Wild-Type) Cells | Effect of this compound in Atg5-/- (Autophagy-Deficient) Cells | Reference |
| Clearance of Protein Aggregates | eGFP-HDQ74 aggregate formation | Mouse Embryonic Fibroblasts (MEFs) | Significantly reduced the number of aggregate-positive cells | No significant reduction in aggregate-positive cells | |
| Suppression of IL-1β Secretion | ELISA | Bone marrow-derived macrophages (BMDMs) | Significantly suppressed IL-1β secretion | No significant suppression of IL-1β secretion | |
| Enhancement of Bacterial Clearance | Gentamicin protection assay | Macrophages | Enhanced clearance of intracellular Salmonella | Not reported |
The data clearly indicates that the efficacy of this compound in clearing protein aggregates and reducing inflammatory cytokine secretion is contingent on a functional autophagy pathway.
Mechanistic Insight: mTOR-Independent Autophagy Induction
To further delineate its mechanism, the effect of this compound on the mTOR signaling pathway was investigated. The phosphorylation status of key downstream effectors of mTORC1, S6 kinase 1 (S6K1) and ULK1, serves as a readout for mTORC1 activity.
Table 2: Effect of this compound on mTORC1 Signaling
| Compound | Target/Mechanism | Effect on p-S6K1 (Thr389) | Effect on p-ULK1 (Ser757) | Conclusion | Reference |
| This compound | mTOR-independent autophagy enhancer | No significant change | No significant change | Does not inhibit mTORC1 signaling | |
| Torin 1 | mTOR inhibitor | Decreased | Decreased | Potent mTORC1 inhibitor | |
| Rapamycin | mTORC1 inhibitor | Decreased | No significant change | Specific mTORC1 inhibitor |
As shown in the table, unlike the mTOR inhibitor Torin 1, this compound does not alter the phosphorylation of S6K1 or ULK1, providing strong evidence that it induces autophagy via a pathway distinct from mTOR inhibition.
Off-Target Profile: A Critical Unknown
A comprehensive validation of a chemical probe's specificity requires rigorous off-target screening against a broad panel of kinases and other potential cellular targets. Currently, there is no publicly available data from large-scale kinase profiling or other broad off-target screening assays for this compound. This represents a significant gap in our understanding of its full cellular activity profile. While the existing data strongly supports an on-target, autophagy-dependent mechanism for several of its observed effects, the potential for off-target interactions cannot be ruled out. Researchers using this compound should be mindful of this limitation and consider including appropriate controls to mitigate the risk of misinterpreting data due to potential off-target effects.
Experimental Protocols
To facilitate the replication and validation of the key findings, detailed protocols for the primary assays are provided below.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes, a hallmark of autophagy induction.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or U2OS) stably or transiently expressing a GFP-LC3 fusion protein on glass-bottom plates.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin or Torin 1).
-
Cell Fixation and Imaging:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Mount coverslips using a mounting medium containing DAPI for nuclear staining.
-
Image cells using a fluorescence microscope.
-
-
Image Analysis:
-
Acquire images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler). An increase in the number of puncta per cell indicates autophagy induction.
-
Immunoblotting for LC3-II and p62
This method biochemically assesses autophagy induction by measuring the conversion of LC3-I to the autophagosome-associated form, LC3-II, and the degradation of the autophagy substrate p62/SQSTM1.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. To measure autophagic flux, experiments should be performed in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Visualizing the Logic: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental logic and the proposed signaling pathway, the following diagrams were generated using the DOT language.
Caption: Workflow for validating the autophagy-dependent effects of this compound.
References
Cross-Validation of BRD5631's Mechanism of Action: A Comparative Guide for Researchers
An in-depth analysis of the novel autophagy enhancer BRD5631 in comparison to established modulators, providing researchers with critical data for informed experimental design.
This guide offers a comprehensive cross-validation of the mechanism of action of this compound, a novel small-molecule enhancer of autophagy.[1] By objectively comparing its performance with other well-characterized autophagy modulators—rapamycin, carbamazepine, and trifluoperazine—this document aims to equip researchers, scientists, and drug development professionals with the necessary data to effectively utilize these compounds in their studies. The information presented herein is supported by a summary of quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant signaling pathways.
Performance Comparison of Autophagy Modulators
The efficacy of this compound as an autophagy enhancer was evaluated against other known modulators across several key assays. The following tables summarize the quantitative data from these experiments, providing a clear comparison of their respective potencies and mechanisms.
| Compound | Mechanism of Action | Fold Increase in GFP-LC3 Puncta (vs. DMSO) | % Decrease in p62 Levels (vs. Control) | Autophagic Flux (DQ-BSA Assay) |
| This compound | mTOR-independent autophagy enhancer | Data not available | Significant reduction in neuronal cells | Data not available |
| Rapamycin | mTOR-dependent autophagy enhancer | ~4-fold | Variable, can be context-dependent[2] | Increases autophagic flux[3] |
| Carbamazepine | mTOR-independent autophagy enhancer (via inositol depletion) | Data not available | Significant reduction in models of protein aggregation | Data not available |
| Trifluoperazine | Complex; can induce or inhibit autophagy | Induces puncta formation, but may block flux | Increased levels suggest flux inhibition | Blocks autophagic flux[4] |
Table 1: Comparative Efficacy of Autophagy Modulators. This table provides a summary of the performance of this compound and other autophagy modulators in key in vitro assays. Data for direct quantitative comparison is limited and requires further investigation.
Mechanism of Action and Signaling Pathways
This compound is distinguished by its ability to enhance autophagy through a mechanism that is independent of the mTOR signaling pathway, a central regulator of cellular growth and metabolism.[5] This is a significant advantage, as mTOR inhibitors like rapamycin can have broad and sometimes undesirable effects on cellular processes. While the precise target of this compound remains to be fully elucidated, its mTOR-independent action suggests a novel mechanism for autophagy induction.
In contrast, rapamycin induces autophagy by directly inhibiting mTORC1, leading to the activation of the ULK1 complex and subsequent autophagosome formation. Carbamazepine is thought to induce autophagy by depleting inositol levels, which in turn activates AMPK and inhibits mTORC1, placing it as another mTOR-independent modulator, albeit through a different pathway than this compound. The mechanism of trifluoperazine is more complex; while it has been shown to induce the formation of autophagosomes, it also appears to inhibit the later stages of autophagy by impairing lysosomal function, leading to a blockage of autophagic flux.
Figure 1. Signaling Pathways of Autophagy Modulators. This diagram illustrates the distinct mechanisms of action of this compound, Rapamycin, Carbamazepine, and Trifluoperazine in modulating the autophagy pathway.
Experimental Protocols
To facilitate the replication and cross-validation of the findings presented, detailed protocols for the key experimental assays are provided below.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or MEFs) in glass-bottom dishes. Transfect cells with a GFP-LC3 expressing plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours, treat the cells with the desired compounds (this compound, rapamycin, etc.) at various concentrations for a specified time (e.g., 4-6 hours). Include a DMSO-treated control group.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and then acquire images using a fluorescence microscope.
-
Quantification: The number of GFP-LC3 puncta per cell is quantified using automated image analysis software. An increase in the number of puncta is indicative of an increase in autophagosome formation.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and therapeutic significance of autophagy modulation by antipsychotic drugs [cell-stress.com]
Comparative Analysis of Autophagy Enhancers: BRD5631 vs. SMER28
A comprehensive guide for researchers on the mechanisms, efficacy, and experimental applications of two distinct small-molecule autophagy inducers.
This guide provides a detailed comparative analysis of two widely utilized small-molecule enhancers of autophagy, BRD5631 and SMER28. Both compounds promote autophagy through mTOR-independent pathways, yet their underlying mechanisms and cellular targets differ significantly. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these tool compounds for their application in studying autophagy and its role in various disease models.
At a Glance: Key Differences
| Feature | This compound | SMER28 |
| Primary Mechanism | mTOR-independent, precise target not fully elucidated. | mTOR-independent; directly inhibits PI3K (p110δ) and activates VCP/p97 ATPase. |
| Discovery | Diversity-oriented synthesis screen. | Screen for small-molecule enhancers of rapamycin. |
| Reported Cellular Effects | Reduces protein aggregation, enhances bacterial clearance, suppresses inflammatory cytokine production. | Reduces aggregation of neurotoxic proteins, inhibits growth factor signaling, induces apoptosis in certain cancer cells. |
| Disease Model Applications | Crohn's disease, Niemann-Pick Type C1, Huntington's disease. | Huntington's disease, Parkinson's disease, Alzheimer's disease, B-cell lymphomas. |
Quantitative Performance Data
The following table summarizes the effective concentrations of this compound and SMER28 observed in various cellular assays. While direct EC50 values for autophagy induction are not consistently reported, these concentrations represent experimentally validated points of significant biological activity.
| Assay | This compound | SMER28 |
| GFP-LC3 Puncta Formation | 10 µM (in HeLa cells) | 10-100 µM (in HeLa cells) |
| Reduction of Aβ Peptide | Not Reported | Apparent EC50 of ~10 µM |
| Reduction of APP-CTF | Not Reported | Apparent EC50 of ~20 µM |
| Mutant Huntingtin Clearance | 10 µM (in MEFs) | 20 µM (in mouse striatal cells) |
| Inhibition of IL-1β Secretion | Effective at 10 µM | Not a primary reported effect |
| Cell Viability Reduction | >10% effect at autophagy-modulating doses | 50% reduction at 50 µM (24h, WEHI-231 B cell lymphoma cells) |
Signaling Pathways and Mechanisms of Action
This compound and SMER28, while both mTOR-independent, influence the autophagy pathway through distinct molecular interactions.
This compound is known to enhance autophagy independently of the mTOR signaling cascade. Its precise molecular target is still under investigation, but it has been shown to be effective in cellular models where the canonical autophagy pathway is compromised, such as in cells carrying the Crohn's disease-associated ATG16L1 T300A risk allele.
Genetic Validation of BRD5631's Targets: A Comparative Guide to an mTOR-Independent Autophagy Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small-molecule autophagy enhancer BRD5631 with genetic modulation of the autophagy pathway and other alternative autophagy-inducing compounds. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate the objective assessment of this compound's performance and its potential applications in research and drug development.
Introduction to this compound
This compound is a small-molecule probe discovered through diversity-oriented synthesis that has been identified as a potent enhancer of autophagy.[1] A key characteristic of this compound is its ability to induce autophagy through a mechanism independent of the well-characterized mTOR signaling pathway.[1] This property makes it a valuable tool for studying mTOR-independent autophagy and for therapeutic strategies where mTOR inhibition might be undesirable. This compound has been shown to modulate various cellular disease phenotypes, including reducing protein aggregation, enhancing cell survival, promoting bacterial clearance, and decreasing the production of inflammatory cytokines.[1] Notably, it has demonstrated efficacy in cellular models of Crohn's disease by rescuing defects associated with the ATG16L1 T300A risk allele. While the precise molecular target of this compound remains to be elucidated, its phenotypic effects strongly suggest an on-target activity that promotes the autophagy pathway.
Genetic Validation of Autophagy Pathway Modulation
To genetically validate the on-target effects of this compound, its phenotypic consequences can be compared to the effects of directly perturbing the expression of core autophagy-related genes (ATGs). The knockout or knockdown of essential autophagy genes, such as ATG5, ATG7, and Beclin-1, phenocopies many of the cellular defects that this compound is reported to rescue.
| Genetic Perturbation | Key Phenotypic Outcomes | Reference for Genetic Perturbation | Corresponding Rescue by this compound | Reference for this compound Rescue |
| ATG5 Knockdown/Knockout | Increased susceptibility to cell death, impaired clearance of protein aggregates, reduced bacterial clearance. | Enhances cell survival, reduces protein aggregates, and promotes bacterial clearance. | ||
| ATG7 Knockdown/Knockout | Impaired autophagosome formation, accumulation of p62/SQSTM1, increased cellular stress. | Induces autophagosome formation and reduces cellular stress-related phenotypes. | ||
| Beclin-1 Knockdown | Reduced autophagosome formation, impaired clearance of damaged organelles. | Promotes autophagosome formation and clearance of autophagic cargo. |
Comparison with Alternative mTOR-Independent Autophagy Enhancers
This compound can be compared to other small molecules that induce autophagy independently of mTOR, such as SMER28 and Trehalose. Each of these compounds exhibits distinct mechanisms of action and phenotypic effects.
| Compound | Proposed Mechanism of Action | Key Phenotypic Effects | Reference |
| This compound | Unknown target, mTOR-independent | Enhances clearance of protein aggregates, promotes bacterial clearance, reduces IL-1β secretion. | |
| SMER28 | Binds to VCP/p97, enhancing both autophagy and proteasomal clearance. | Induces autophagosome formation, protects against radiotherapy-induced damage. | |
| Trehalose | Induces lysosomal-mediated TFEB activation. | Promotes clearance of mutant huntingtin and α-synuclein, activates autophagy genes. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GFP-LC3 Puncta Formation Assay
This assay is used to quantify the formation of autophagosomes.
-
Cell Seeding: Plate cells stably expressing GFP-LC3 in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound or other compounds at various concentrations for the desired time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., rapamycin or torin1).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Use automated image analysis software to quantify the number and intensity of GFP-LC3 puncta per cell. An increase in puncta indicates an increase in autophagosome formation.
Autophagic Flux Assay with DQ-BSA
This assay measures the delivery of cargo to the lysosome for degradation.
-
Cell Seeding: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes).
-
DQ-BSA Loading: Incubate cells with DQ-Red BSA (e.g., 10 µg/mL) overnight to allow for its uptake into the endo-lysosomal pathway.
-
Compound Treatment: Treat cells with this compound or other compounds for the desired time.
-
Live-Cell Imaging: Acquire live-cell images using a confocal microscope. The de-quenched, fluorescent signal of DQ-Red BSA indicates its delivery to and degradation within the acidic lysosomal compartment.
-
Quantification: Measure the integrated intensity of the DQ-Red BSA signal per cell. An increase in fluorescence indicates an enhanced autophagic flux.
IL-1β Secretion Assay (ELISA)
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant.
-
Cell Culture and Treatment: Plate appropriate cells (e.g., macrophages) and treat them with LPS to induce pro-IL-1β expression, followed by treatment with an inflammasome activator (e.g., nigericin) in the presence or absence of this compound.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for IL-1β according to the manufacturer's protocol. Briefly:
-
Coat a 96-well plate with a capture antibody specific for IL-1β.
-
Add standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add a TMB substrate and stop the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of IL-1β based on the standard curve.
shRNA-mediated Knockdown of ATG5
This protocol describes the transient knockdown of ATG5 using shRNA.
-
shRNA Plasmids: Obtain or construct shRNA plasmids targeting human ATG5 and a non-targeting control plasmid.
-
Transfection: Transfect the shRNA plasmids into the desired cell line using a suitable transfection reagent.
-
Selection: If using a plasmid with a selection marker, select for transfected cells (e.g., with puromycin).
-
Validation: After 48-72 hours, validate the knockdown efficiency by Western blotting for ATG5 protein levels or by qRT-PCR for ATG5 mRNA levels.
-
Phenotypic Analysis: Perform downstream assays to assess the phenotypic consequences of ATG5 knockdown.
CRISPR/Cas9-mediated Knockout of ATG7
This protocol outlines the generation of an ATG7 knockout cell line.
-
gRNA Design: Design and clone a guide RNA (gRNA) targeting an early exon of the ATG7 gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA plasmid into the target cells.
-
Single-Cell Cloning: After 48 hours, perform single-cell sorting or serial dilution to isolate individual clones.
-
Expansion and Screening: Expand the clones and screen for ATG7 knockout by PCR and sequencing of the target locus to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of ATG7 protein expression by Western blotting.
-
Phenotypic Characterization: Analyze the established knockout cell line for the desired phenotypes.
Visualizations
Caption: mTOR-dependent and -independent pathways converge on the core autophagy machinery.
Caption: Workflow for comparing genetic and pharmacological modulation of autophagy.
References
Does BRD5631 have advantages over other autophagy enhancers?
BRD5631 is a novel small-molecule autophagy enhancer identified through diversity-oriented synthesis.[1][2] Its primary advantage lies in its ability to induce autophagy through a mechanism independent of the well-characterized mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This distinction is critical, as mTOR is a central regulator of fundamental cellular processes like growth and nutrient sensing.[3] By bypassing mTOR, this compound presents a potential therapeutic strategy to harness the benefits of autophagy—such as clearing pathogenic protein aggregates and intracellular bacteria—while avoiding the potential adverse effects associated with chronic mTOR inhibition.
Mechanism of Action: An mTOR-Independent Route
Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, regulated by two main signaling pathways: mTOR-dependent and mTOR-independent.
-
mTOR-Dependent Pathway : This is the most well-understood pathway. In the presence of growth factors and sufficient nutrients, the PI3K-Akt signaling cascade activates mTOR complex 1 (mTORC1). Active mTORC1 phosphorylates and inhibits key autophagy-initiating complexes, such as the ULK1 complex, thereby suppressing autophagy. Compounds like rapamycin and Torin1 function by inhibiting mTORC1, which removes this suppression and robustly induces autophagy.
-
mTOR-Independent Pathways : These pathways can initiate autophagy in response to various cellular stresses, such as ER stress or disruptions in intracellular calcium levels, without directly inhibiting mTOR. This compound operates through such a pathway. Studies have shown that treatment with this compound does not affect the phosphorylation levels of mTORC1 substrates like S6K1 or ULK1, confirming that it does not directly inhibit the mTOR pathway. While its precise molecular target is still under investigation, its action leads to an increase in autophagosome formation.
// Nodes GF [label="Growth Factors\nInsulin", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K / Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; ULK1 [label="ULK1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin\nTorin1", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> PI3K_Akt [color="#4285F4"]; PI3K_Akt -> TSC [label=" inhibits", color="#EA4335", arrowhead=tee]; TSC -> Rheb [label=" inhibits", color="#EA4335", arrowhead=tee]; Rheb -> mTORC1 [color="#4285F4"]; mTORC1 -> ULK1 [label=" inhibits", color="#EA4335", arrowhead=tee]; ULK1 -> Autophagy [color="#4285F4"]; Rapamycin -> mTORC1 [label=" inhibits", color="#EA4335", arrowhead=tee]; } caption: mTOR-Dependent Autophagy Pathway.
// Nodes Stress [label="Cellular Stress\n(e.g., ER Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMER28 [label="SMER28", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway [label="mTOR-Independent\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiation [label="Autophagy\nInitiation", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> Pathway [color="#5F6368"]; this compound -> Pathway [color="#4285F4"]; SMER28 -> Pathway [color="#4285F4"]; Pathway -> Initiation [color="#5F6368"]; Initiation -> Autophagy [color="#34A853"]; } caption: mTOR-Independent Autophagy Pathway.
Comparative Performance of Autophagy Enhancers
The primary advantage of this compound is its mTOR-independent mechanism, which may offer a better safety profile for therapeutic use compared to mTOR inhibitors like rapamycin. The performance of this compound has been evaluated in several disease-relevant cellular models, demonstrating its potential advantages.
| Parameter | This compound | Rapamycin | SMER28 | Torin1 |
| Mechanism | mTOR-Independent | mTORC1 Inhibitor | mTOR-Independent (PI3Kδ / VCP modulation) | mTOR Kinase Inhibitor |
| Effective Conc. | ~10 µM (in vitro) | ~0.2 µM (in vitro) | ~47 µM (in vitro) | ~250 nM (in vitro) |
| mTORC1 Substrate Phosphorylation | No significant effect | Decreased | No direct effect | Decreased |
Table 1: Mechanistic Comparison of Autophagy Enhancers.
| Phenotypic Outcome | This compound | Rapamycin | SMER28 |
| Mutant Huntingtin (eGFP-HDQ74) Aggregate Clearance | Significantly reduced aggregates in an autophagy-dependent manner. | Reduces aggregates. | Reduces aggregates. |
| Bacterial Clearance (Salmonella) | Inhibited bacterial replication in an autophagy-dependent manner. | Promotes bacterial clearance. | Not Reported |
| Cytokine Regulation | Suppressed IL-1β secretion in an autophagy-dependent manner. | Reduces IL-1β levels. | Not Reported |
| NPC1 Disease Model (Cell Viability) | Significantly reduced cell death in patient-derived neurons. | Cytoprotective in NPC1 models. | Not Reported |
Table 2: Comparison of Efficacy in Cellular Disease Models.
Experimental Protocols
The efficacy of this compound and other autophagy enhancers is typically assessed using a combination of established cellular and biochemical assays.
Autophagic Flux Assay by LC3-II Immunoblotting
This is the gold standard for measuring autophagy activity. It quantifies the rate of autophagosome formation and degradation (flux) rather than just a static snapshot.
-
Cell Culture and Treatment : Cells (e.g., HeLa or MEFs) are cultured to ~80% confluency.
-
Inhibitor Co-treatment : Cells are divided into four groups: (1) vehicle control (DMSO), (2) autophagy enhancer (e.g., 10 µM this compound), (3) lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine), and (4) enhancer plus lysosomal inhibitor. Cells are typically treated for 2-4 hours. The lysosomal inhibitor blocks the final step of autophagy—the fusion of autophagosomes with lysosomes—causing an accumulation of the autophagosome-associated protein LC3-II.
-
Protein Extraction and Western Blot : Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection : The membrane is probed with a primary antibody against LC3. LC3 exists in two forms: a cytosolic form (LC3-I) and a lipidated, autophagosome-membrane-bound form (LC3-II).
-
Analysis : The amount of LC3-II is quantified by densitometry. A true autophagy enhancer will show a significant increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inhibitor alone. This indicates an increased formation of new autophagosomes.
GFP-LC3 Puncta Formation Assay
This fluorescence microscopy-based assay visualizes the formation of autophagosomes.
-
Cell Line : A cell line stably expressing a GFP-tagged LC3 protein (e.g., GFP-LC3 HeLa) is used. In the cytosol, GFP-LC3 is diffuse, but upon autophagy induction, it is recruited to autophagosome membranes, appearing as distinct green dots (puncta).
-
Treatment : Cells are plated in multi-well plates and treated with compounds (e.g., this compound) at various concentrations for a set time (e.g., 4 hours).
-
Imaging : Cells are fixed, and nuclei are stained (e.g., with DAPI). Images are acquired using a high-content fluorescence microscope.
-
Quantification : Automated image analysis software is used to count the number of GFP puncta per cell. An increase in the number of puncta indicates the induction of autophagosome formation.
// Nodes Start [label="Start:\nCulture Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment Groups:\n1. Vehicle\n2. Enhancer\n3. Lysosomal Inhibitor\n4. Enhancer + Inhibitor", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(e.g., 4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Split [shape=point, width=0.01, height=0.01]; Microscopy [label="Microscopy Assay\n(GFP-LC3 Puncta)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western [label="Biochemical Assay\n(LC3-II Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QuantifyPuncta [label="Quantify Puncta\nper Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; QuantifyLC3 [label="Quantify LC3-II\nBand Intensity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Autophagic Flux\n(Compare Groups 3 vs 4)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nCompound Enhances\nAutophagic Flux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Incubate [color="#5F6368"]; Incubate -> Split [dir=none, color="#5F6368"]; Split -> Microscopy [color="#5F6368"]; Split -> Western [color="#5F6368"]; Microscopy -> QuantifyPuncta [color="#5F6368"]; Western -> QuantifyLC3 [color="#5F6368"]; QuantifyPuncta -> Analysis [color="#5F6368"]; QuantifyLC3 -> Analysis [color="#5F6368"]; Analysis -> Conclusion [color="#5F6368"]; } caption: Workflow for Assessing Autophagy Enhancers.
Conclusion: Key Advantages of this compound
The primary advantage of this compound over other autophagy enhancers, particularly mTOR inhibitors like rapamycin, is its mTOR-independent mechanism of action. This feature is highly desirable for therapeutic development for several reasons:
-
Specificity : By not targeting the central mTOR hub, this compound may avoid disrupting the wide array of cellular processes controlled by mTOR, such as cell growth, proliferation, and metabolism, potentially leading to fewer side effects.
-
Therapeutic Potential in Disease : this compound has demonstrated efficacy in diverse, disease-relevant cellular assays, including reducing the aggregation of mutant huntingtin protein (implicated in Huntington's disease), enhancing the clearance of intracellular bacteria, and suppressing inflammatory cytokine production.
-
Novelty : As a tool compound, this compound and its analogs can be used to explore novel regulatory nodes in the autophagy pathway, potentially uncovering new targets for future drug discovery.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 3. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
BRD5631: A Comparative Guide to an mTOR-Independent Autophagy Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule BRD5631, a known enhancer of autophagy that operates independently of the mTOR signaling pathway. While the reproducibility of its effects across different laboratories cannot be definitively established due to the limited availability of public data from diverse research groups, this document summarizes the key findings from the foundational study by Kuo et al. This will enable researchers to understand its mechanism of action, potential therapeutic applications, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following tables present a summary of the quantitative data reported on the effects of this compound. It is important to note that all data presented here originates from a single study and awaits independent verification in other laboratories.
Table 1: Effect of this compound on Autophagy and Cellular Phenotypes
| Parameter | Cell Line | Treatment | Result |
| LC3-II Levels | HeLa (GFP-LC3) | 10 µM this compound | Increased LC3-II levels, indicating enhanced autophagosome formation. |
| Mutant Huntingtin (eGFP-HDQ74) Aggregates | Atg5+/+ MEFs | 10 µM this compound | Significantly reduced the number of cells with eGFP-HDQ74 aggregates. |
| Mutant Huntingtin (eGFP-HDQ74) Aggregates | Atg5-/- MEFs | 10 µM this compound | No significant reduction in cells with eGFP-HDQ74 aggregates. |
| Bacterial Clearance (Salmonella) | HeLa | 10 µM this compound | Enhanced clearance of intracellular Salmonella in an autophagy-dependent manner. |
| IL-1β Secretion | THP-1 macrophages | 10 µM this compound | Suppressed IL-1β secretion in an autophagy-dependent manner. |
Signaling Pathway and Experimental Workflow
This compound enhances autophagy through a pathway that does not involve the inhibition of mTOR, a central regulator of cell growth and metabolism. The precise molecular target of this compound remains to be fully elucidated. The diagrams below illustrate the general mTOR-independent autophagy pathway and a typical experimental workflow for assessing autophagy induction.
Caption: Proposed mTOR-independent autophagy pathway activated by this compound.
Caption: General experimental workflow for assessing autophagy induction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the initial characterization of this compound.
1. GFP-LC3 Puncta Formation Assay
-
Cell Line: HeLa cells stably expressing GFP-LC3.
-
Methodology: Cells were seeded in 384-well plates. Following treatment with this compound or control compounds for 4 hours, cells were fixed, and nuclei were stained with Hoechst. Images were acquired using an automated fluorescence microscope. The number of GFP-LC3 puncta per cell was quantified using image analysis software. An increase in the number of puncta is indicative of autophagosome formation.
2. Mutant Huntingtin (eGFP-HDQ74) Clearance Assay
-
Cell Lines: Wild-type (Atg5+/+) and autophagy-deficient (Atg5-/-) mouse embryonic fibroblasts (MEFs).
-
Methodology: Cells were transiently transfected with a plasmid expressing eGFP-HDQ74. After 24 hours, cells were treated with this compound or DMSO for an additional 48 hours. The percentage of eGFP-positive cells containing visible aggregates was quantified by fluorescence microscopy. A decrease in the percentage of cells with aggregates in Atg5+/+ MEFs, but not in Atg5-/- MEFs, indicates autophagy-dependent clearance.
3. Bacterial Clearance Assay
-
Cell Line: HeLa cells.
-
Methodology: Cells were infected with Salmonella enterica serovar Typhimurium. After allowing for bacterial invasion, extracellular bacteria were killed with gentamicin. Cells were then treated with this compound or control. At various time points, cells were lysed, and the number of viable intracellular bacteria was determined by plating serial dilutions on LB agar and counting colony-forming units (CFUs).
4. IL-1β Secretion Assay
-
Cell Line: PMA-differentiated THP-1 macrophages.
-
Methodology: Cells were primed with lipopolysaccharide (LPS) and then stimulated with nigericin to induce inflammasome activation and IL-1β secretion. Cells were co-treated with this compound or a vehicle control. The concentration of IL-1β in the cell culture supernatant was measured by ELISA.
Conclusion
This compound presents as a valuable tool for studying mTOR-independent autophagy and its role in various disease models. The initial findings demonstrate its potential in promoting the clearance of protein aggregates and intracellular bacteria, as well as modulating inflammatory responses. However, the broader scientific community would greatly benefit from independent studies that replicate and expand upon these initial findings. Such studies are essential to fully validate the effects of this compound and to solidify its potential as a therapeutic agent. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into this promising compound.
Head-to-head comparison of BRD5631 with other novel autophagy modulators
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Novel Autophagy Modulators
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is a critical target in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. The development of small-molecule modulators of autophagy is a rapidly advancing field. This guide provides a head-to-head comparison of BRD5631, a novel autophagy enhancer, with two other recently developed autophagy modulators, SBI-0206965 and AUTEN-67. We present a summary of their mechanisms of action, quantitative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate tool compounds for their studies.
At-a-Glance: Comparative Performance of Novel Autophagy Modulators
The following table summarizes the key characteristics and performance metrics of this compound, SBI-0206965, and AUTEN-67 based on available experimental data. Direct comparison of potency should be interpreted with caution due to variations in experimental systems.
| Feature | This compound | SBI-0206965 | AUTEN-67 |
| Primary Mechanism of Action | mTOR-independent autophagy enhancer[1][2] | Inhibitor of ULK1/2 and AMPK kinases, blocking autophagy initiation[3][4][5] | Inhibitor of myotubularin-related phosphatase 14 (MTMR14/Jumpy), an antagonist of the Vps34 complex, enhancing autophagy |
| Reported Effective Concentration | 10 µM for GFP-LC3 puncta formation in HeLa cells | IC50 of 108 nM for ULK1 and 711 nM for ULK2 in vitro | 2-100 µM induces autophagic flux in HeLa cells |
| Key Cellular Effects | - Increases LC3-II levels- Promotes clearance of aggregate-prone proteins- Reduces inflammatory cytokine production | - Suppresses ULK1-mediated phosphorylation- Blocks autophagic flux- Can induce apoptosis in cancer cells | - Increases autophagic flux- Protects neurons from stress-induced cell death- Anti-aging and neuroprotective effects |
| Selectivity | mTOR-independent; does not directly inhibit mTOR signaling | Highly selective for ULK1 over ULK2; also inhibits AMPK | Specific inhibitor of MTMR14 |
In-Depth Look: Signaling Pathways and Mechanisms
To visualize the distinct mechanisms of these modulators, the following diagrams illustrate their points of intervention in the autophagy signaling pathway.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize these autophagy modulators.
GFP-LC3 Puncta Formation Assay
This assay is a widely used method to visualize and quantify the formation of autophagosomes.
-
Objective: To quantify the number of GFP-LC3 puncta per cell as an indicator of autophagosome formation.
-
Materials:
-
HeLa cells stably expressing GFP-LC3.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound, SBI-0206965, AUTEN-67) and vehicle control (DMSO).
-
Positive control (e.g., Rapamycin or starvation medium - EBSS).
-
Fixative (e.g., 4% paraformaldehyde).
-
DAPI stain for nuclear counterstaining.
-
Fluorescence microscope with automated image acquisition and analysis capabilities.
-
-
Procedure:
-
Seed HeLa-GFP-LC3 cells in a multi-well plate (e.g., 96-well) at a density that allows for individual cell analysis.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-response range of the test compounds, vehicle control, and positive control for a specified time (e.g., 4-24 hours).
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Acquire images using a high-content fluorescence microscope.
-
Use automated image analysis software to identify individual cells and quantify the number of GFP-LC3 puncta per cell.
-
-
Data Analysis:
-
Calculate the average number of GFP-LC3 puncta per cell for each treatment condition.
-
Generate dose-response curves to determine the EC50 for puncta formation for autophagy inducers.
-
Autophagic Flux Assay using Tandem mCherry-GFP-LC3
This assay allows for the measurement of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).
-
Objective: To quantify autophagic flux by measuring the ratio of red to yellow fluorescent puncta.
-
Materials:
-
Cells stably expressing mCherry-GFP-LC3.
-
Complete culture medium.
-
Test compounds and controls.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control to block autolysosome degradation.
-
Confocal microscope.
-
-
Procedure:
-
Seed mCherry-GFP-LC3 expressing cells in a suitable imaging dish.
-
Treat cells with test compounds, vehicle, and controls. Include a condition with a lysosomal inhibitor to assess the accumulation of autophagosomes.
-
After the desired incubation period, visualize the cells using a confocal microscope.
-
Acquire images in both the green (GFP) and red (mCherry) channels.
-
Quantify the number of yellow (mCherry+GFP+) puncta (autophagosomes) and red (mCherry+GFP-) puncta (autolysosomes) per cell.
-
-
Data Analysis:
-
An increase in both yellow and red puncta upon treatment with an inducer indicates enhanced autophagic flux.
-
An accumulation of yellow puncta in the presence of a lysosomal inhibitor confirms that the observed increase in puncta is due to increased autophagosome formation rather than blocked degradation.
-
Western Blotting for LC3-II and p62
This biochemical assay provides a quantitative measure of autophagy induction.
-
Objective: To quantify the levels of lipidated LC3 (LC3-II) and the autophagy substrate p62/SQSTM1.
-
Materials:
-
Cell line of interest.
-
Test compounds and controls.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against LC3 and p62.
-
Loading control antibody (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with test compounds and controls for the desired time. For autophagic flux measurements, include a condition with a lysosomal inhibitor.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II, p62, and the loading control.
-
An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates an increase in autophagosome number.
-
A decrease in p62 levels indicates its degradation via autophagy.
-
In the presence of a lysosomal inhibitor, a further increase in LC3-II levels upon treatment with an inducer confirms an increase in autophagic flux.
-
Conclusion
This compound, SBI-0206965, and AUTEN-67 represent a new generation of autophagy modulators with distinct mechanisms of action. This compound and AUTEN-67 are valuable tools for inducing autophagy, particularly for studying mTOR-independent pathways and the role of lipid phosphatases in autophagy regulation. In contrast, SBI-0206965 serves as a potent inhibitor of the initial stages of autophagy, enabling the study of the consequences of blocking this pathway. The choice of modulator will depend on the specific research question and the desired experimental outcome. The data and protocols provided in this guide are intended to facilitate the informed selection and application of these novel and powerful research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AUTEN-67, an autophagy-enhancing drug candidate with potent antiaging and neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Independent Verification of BRD5631's Role in Specific Disease Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRD5631, a novel small-molecule autophagy enhancer, with other alternatives that act through an mTOR-independent pathway. The objective is to offer a comprehensive resource for evaluating this compound's potential in targeting specific disease pathways, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a small-molecule probe discovered through diversity-oriented synthesis that has been shown to enhance autophagy independently of the mTOR signaling pathway.[1][2] This mechanism of action is significant as mTOR inhibitors can have broad cellular effects, and mTOR-independent activators may offer a more targeted therapeutic approach. Research has demonstrated this compound's potential in modulating cellular phenotypes associated with a variety of diseases, including those linked to protein aggregation, inflammation, and bacterial infection.[1][2]
Comparison with Alternative mTOR-Independent Autophagy Enhancers
While direct comparative studies with quantitative side-by-side data are limited, this section provides a summary of this compound and two other well-characterized mTOR-independent autophagy enhancers: SMER28 and Trehalose.
| Feature | This compound | SMER28 | Trehalose |
| Mechanism of Action | mTOR-independent, precise target not fully elucidated.[1] | mTOR-independent; reported to increase autophagosome biosynthesis. | mTOR-independent; thought to act by inhibiting glucose transporters and inducing lysosomal stress. |
| Reported Disease Pathway Modulation | Crohn's Disease (reduces IL-1β production), Niemann-Pick Type C1 (rescues neuronal cell death), Huntington's Disease (promotes clearance of mutant huntingtin). | Huntington's Disease (reduces mutant huntingtin aggregates), Parkinson's Disease (reduces α-synuclein aggregates), protects against radiotherapy-induced damage. | Neurodegenerative diseases (promotes clearance of aggregate-prone proteins), diabetes (improves glucose homeostasis). |
| Key Experimental Observations | Increases GFP-LC3 puncta formation, reduces p62 levels in specific neuronal models, suppresses IL-1β secretion. | Increases the number of LC3- and p62-positive autophagosomal puncta, stabilizes microtubules. | Induces TFEB nuclear translocation, upregulates autophagy-related gene expression. |
| In Vivo Activity | Not well-tolerated in vivo, suggesting the need for analog development. | Shown to be protective in mouse models of radiotherapy. | Effective in various mouse models of neurodegenerative diseases and diabetes. |
Note: The lack of head-to-head studies necessitates careful interpretation when comparing the potency and efficacy of these compounds. The reported effects are from different studies, which may have used varying cell types, model systems, and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
GFP-LC3 Puncta Formation Assay
Objective: To visualize and quantify the formation of autophagosomes in response to treatment with autophagy-inducing compounds.
Methodology:
-
Cell Culture: Plate cells stably expressing a GFP-LC3 fusion protein in glass-bottom dishes or multi-well plates suitable for microscopy.
-
Compound Treatment: Treat cells with this compound, an alternative compound, or a vehicle control at the desired concentrations for a specified time (e.g., 4-24 hours).
-
Cell Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Imaging: Acquire images using a fluorescence microscope equipped with a camera. Use a consistent exposure time and magnification for all samples.
-
Quantification: Manually or automatically count the number of GFP-LC3 puncta per cell. A cell is typically considered positive for autophagy induction if it contains a threshold number of puncta (e.g., >5-10). Data is often presented as the percentage of cells with puncta or the average number of puncta per cell.
Immunoblotting for LC3 and p62
Objective: To quantify the levels of the autophagy markers LC3-II (lipidated form of LC3 associated with autophagosomes) and p62 (an autophagy substrate that is degraded during the process).
Methodology:
-
Cell Lysis:
-
Treat cells with the compounds of interest as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is often calculated. A decrease in p62 levels indicates an increase in autophagic flux.
-
Independent Verification and Future Directions
A critical assessment of the current literature reveals a notable lack of independent verification of this compound's effects by research groups not affiliated with the original discovery team. While the initial findings are promising, further validation from multiple independent laboratories is essential to solidify its role in the described disease pathways.
Furthermore, the absence of direct comparative studies between this compound and other mTOR-independent autophagy enhancers represents a significant knowledge gap. Future research should prioritize head-to-head comparisons of these compounds in standardized cellular and in vivo models to definitively assess their relative potency, specificity, and therapeutic potential. Such studies will be invaluable for guiding the selection of the most promising candidates for further preclinical and clinical development. The development of more in vivo-tolerated analogs of this compound is also a crucial next step.
References
Safety Operating Guide
Essential Procedures for the Disposal of BRD5631
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for BRD5631 is not publicly available. The following guidelines are based on general best practices for the disposal of novel, biologically active small-molecule compounds used in research. It is imperative to obtain the official SDS from the supplier before handling or disposing of this substance. This document should be used as a supplementary resource to, not a replacement for, the manufacturer's official safety and disposal protocols and your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Considerations
Given that this compound is a biologically active small molecule, it should be handled with caution in a laboratory setting. In the absence of specific toxicity data, it is prudent to treat the compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a dust mask or respirator may be necessary. Work in a fume hood is recommended.
General Disposal Protocol for this compound
The disposal of any research chemical must comply with local, state, and federal regulations.[1][2] The following is a step-by-step guide for the proper disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Assume Hazard: In the absence of an SDS, treat this compound as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1] Collect aqueous and organic solvent waste separately.[3]
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels).
-
Liquid Waste: Solutions containing this compound, rinsate from cleaning contaminated glassware. The first rinse of a container that held a hazardous chemical must be collected and treated as hazardous waste.[4]
-
Step 2: Containerization and Labeling
-
Use Appropriate Containers: All waste must be stored in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. Plastic containers are generally preferred for waste storage.
-
Labeling: All waste containers must be clearly labeled. An appropriate label for hazardous waste should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
The approximate concentration and quantity of the waste.
-
All chemical constituents in the container, including solvents.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
A clear indication of the primary hazards (e.g., "Potentially Toxic," "Biologically Active"). If the hazards are not fully known, this should be stated.
-
Step 3: Storage and Disposal
-
Designated Storage Area: Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a plastic tub) to contain any potential spills.
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not dispose of this compound down the sink or in the regular trash.
Data Presentation
Table 1: Assumed General Properties and Hazards of a Novel Research Compound like this compound
| Property | Assumed Value / Information |
| Physical State | Likely a solid powder, based on typical small molecule compounds. |
| Solubility | Soluble in organic solvents such as DMSO. Aqueous solubility may be limited. |
| Hazard Class | Unknown. Assume to be toxic if ingested, inhaled, or in contact with skin. May cause irritation to skin and eyes. As a biologically active molecule, it may have unknown long-term effects. |
| Reactivity | Unknown. Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless compatibility is known. |
| Storage Temperature | Refer to the supplier's product sheet. Typically, such compounds are stored at -20°C or -80°C to maintain stability. |
Experimental Protocols
Hypothetical Protocol for Chemical Inactivation of a Small Molecule
Disclaimer: This is a general, hypothetical protocol and should not be performed for this compound without explicit instructions from a validated source, such as the manufacturer's SDS, and approval from your institution's EHS department. The purpose of this protocol is to illustrate the type of procedure that may be recommended for chemical waste treatment.
Objective: To chemically degrade a small quantity of a hypothetical, non-reactive organic compound into less harmful substances before disposal as aqueous waste.
Materials:
-
Small molecule waste solution (e.g., in DMSO).
-
Sodium hypochlorite solution (bleach).
-
Sodium hydroxide (to adjust pH).
-
Hydrochloric acid (to adjust pH).
-
pH paper or pH meter.
-
Appropriate PPE.
Procedure:
-
Work in a certified chemical fume hood.
-
To the small molecule waste solution, slowly add an excess of sodium hypochlorite solution while stirring.
-
Allow the reaction to proceed for a specified amount of time (e.g., 2 hours) to ensure complete degradation.
-
Quench any remaining bleach by adding a reducing agent, such as sodium bisulfite, until a test with potassium iodide-starch paper is negative.
-
Neutralize the resulting solution by adding sodium hydroxide or hydrochloric acid until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized aqueous solution down the drain with copious amounts of water, in accordance with institutional guidelines for non-hazardous aqueous waste.
Mandatory Visualizations
Caption: Figure 1. A flowchart outlining the decision-making process for the proper disposal of this compound.
Caption: Figure 2. A diagram of a simplified mTOR-independent autophagy pathway, which this compound is known to enhance.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling BRD5631
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of the Autophagy Enhancer BRD5631.
This document provides crucial safety protocols and detailed experimental guidelines for the use of this compound, a novel small-molecule enhancer of autophagy that functions through an mTOR-independent pathway.[1][2][3][4][5] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling new or uncharacterized chemical compounds in a laboratory setting.
Immediate Safety and Handling Precautions
As the specific toxicological properties of this compound have not been extensively documented, it is imperative to treat this compound with a high degree of caution. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential hazards.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles of the compound. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are required. Consider double-gloving if handling higher concentrations. |
| Body Protection | Laboratory Coat | A full-length lab coat is necessary to prevent skin contact. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE during unpacking.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Store away from incompatible materials (strong oxidizing agents should be avoided as a general precaution).
Preparation of Solutions:
-
Perform all weighing and solution preparation within a chemical fume hood.
-
Use a dedicated set of utensils (spatula, weighing paper) for handling the solid compound.
-
When dissolving, add the solvent to the pre-weighed compound slowly to avoid splashing.
Disposal Plan
Waste Segregation:
-
All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, weighing paper) must be considered chemical waste.
-
Segregate this waste into a clearly labeled, sealed container.
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant.
Final Disposal:
-
Dispose of all this compound waste (solid compound, contaminated solutions, and disposable materials) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
Experimental Protocols
This compound has been utilized in several key assays to characterize its function as an autophagy enhancer. The following are detailed methodologies for these experiments.
GFP-LC3 Puncta Formation Assay
This assay is used to visualize and quantify the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Objective: To determine if this compound induces the formation of autophagosomes.
| Parameter | Description |
| Cell Line | HeLa cells stably expressing GFP-LC3 |
| Compound Concentration | 10 µM |
| Incubation Time | 4 hours |
Step-by-Step Protocol:
-
Cell Seeding: Plate HeLa-GFP-LC3 cells in a 384-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PI-103 at 2.5 µM).
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Imaging: Acquire images using a high-content fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.
Autophagic Flux Assay using DQ-BSA
This assay measures the delivery and degradation of cargo in lysosomes, providing an indication of autophagic flux.
Objective: To assess whether this compound enhances the entire autophagy process, from autophagosome formation to lysosomal degradation.
| Parameter | Description |
| Reagent | DQ-BSA (self-quenched bovine serum albumin) |
| Compound Concentration | 10 µM |
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa) in a suitable format for fluorescence microscopy or plate-based reading.
-
DQ-BSA Loading: Incubate the cells with DQ-BSA (typically 10 µg/mL) to allow for its uptake into the endo-lysosomal pathway.
-
Compound Treatment: Treat the cells with 10 µM this compound. Include appropriate controls.
-
Incubation: Incubate for a sufficient period to allow for autophagy induction and lysosomal degradation (e.g., 2-4 hours).
-
Detection: Measure the fluorescence signal. Cleavage of DQ-BSA by lysosomal proteases results in de-quenching and a measurable increase in fluorescence, which can be quantified using a fluorescence plate reader or visualized by microscopy.
Immunoblotting for LC3-II
This biochemical method is used to detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.
Objective: To biochemically confirm the induction of autophagy by this compound.
| Parameter | Description |
| Cell Line | HeLa cells |
| Compound Concentration | 10 µM |
| Incubation Time | 48 hours |
Step-by-Step Protocol:
-
Cell Treatment: Treat HeLa cells with 10 µM this compound for 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. LC3-II migrates faster than LC3-I.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increased level of LC3-II in this compound-treated samples is indicative of autophagy induction.
Signaling Pathway and Experimental Workflow
mTOR-Independent Autophagy Pathway
This compound enhances autophagy through a pathway that is independent of mTOR, a key negative regulator of this process. The diagram below illustrates a generalized mTOR-independent autophagy induction pathway.
Caption: mTOR-Independent Autophagy Pathway Induced by this compound.
Experimental Workflow Diagram
The logical flow for characterizing an autophagy-inducing compound like this compound involves a series of assays moving from initial screening to biochemical confirmation.
Caption: Workflow for Characterizing Autophagy-Inducing Compounds.
References
- 1. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule enhancers of autophagy modulate cellular disease phenotypes suggested by human genetics. | Broad Institute [broadinstitute.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
